XM-U-14
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C58H69N11O7S |
|---|---|
分子量 |
1064.3 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[4-[[4-[6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methyl]piperazin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H69N11O7S/c1-36(2)50(56(73)69-32-45(70)29-46(69)55(72)61-38(4)42-16-18-44(19-17-42)54-39(5)60-35-77-54)47-30-48(63-76-47)66-26-24-65(25-27-66)31-40-12-14-43(15-13-40)53-51-52(62-64(53)6)57(74)68(34-59-51)33-58(75)20-22-67(23-21-58)49(71)28-37(3)41-10-8-7-9-11-41/h7-19,30,34-38,45-46,50,70,75H,20-29,31-33H2,1-6H3,(H,61,72)/t37-,38+,45-,46+,50-/m1/s1 |
InChIキー |
ZCAILYLCWKWLIC-APKAJERZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to XM-U-14: A Potent and Selective USP7 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
XM-U-14 is a novel, highly potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). As a key regulator of the ubiquitin-proteasome system, USP7 is implicated in the stability of numerous proteins involved in cancer progression, making it a compelling target for therapeutic intervention. This compound has demonstrated significant efficacy in preclinical models of acute lymphoblastic leukemia (ALL) by inducing robust USP7 degradation, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that specifically inhibits USP7. This design facilitates the recruitment of USP7 to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (2S,4R)-1-((S)-2-(tert-butyl)-17-(5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-4,15-dioxo-7,10,13-trioxa-3,16-diazaheptadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
| SMILES | CC(C)C--INVALID-LINK--c1ccc(cc1)c1cscn1C">C@HNC(=O)CCOCCOCCOCCOCCNC(=O)c1cncc(Cl)c1Nc1cn(C)nc1 |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C50H68ClN11O9S |
| Molecular Weight | 1058.66 g/mol |
| Water Solubility | Data not publicly available; likely low due to molecular size and lipophilicity. |
| LogP (Predicted) | Data not publicly available; predicted to be high. |
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a molecule designed to hijack the cell's own protein disposal machinery to eliminate a target protein. The process involves the formation of a ternary complex between this compound, the target protein (USP7), and an E3 ubiquitin ligase (VHL).
The Role of USP14 Inhibition in Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) intricately associated with the 26S proteasome, where it plays a critical role in regulating protein degradation. By removing ubiquitin chains from proteasome-bound substrates, USP14 can either rescue proteins from degradation or facilitate their processing.[1][2][3] This dual functionality places USP14 at a crucial juncture in cellular homeostasis, influencing a multitude of signaling pathways. Dysregulation of USP14 has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][2][4] This technical guide provides an in-depth examination of the signaling pathways modulated by USP14 and the effects of its inhibition, with a focus on well-characterized small-molecule inhibitors.
The Ubiquitin-Proteasome System and USP14
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. Proteins tagged with polyubiquitin (B1169507) chains are recognized and degraded by the 26S proteasome. USP14, along with UCHL5, is one of the two major DUBs associated with the 19S regulatory particle of the proteasome.[5][6] Its activity is significantly enhanced upon association with the proteasome.[3] USP14 can trim ubiquitin chains on substrates, which can paradoxically inhibit their degradation by the proteasome.[7]
Key Signaling Pathways Modulated by USP14
USP14 is involved in several critical signaling pathways that are often dysregulated in disease:
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. USP14 has been shown to activate the NF-κB pathway by deubiquitinating and stabilizing IκBα, an inhibitor of NF-κB. Inhibition of USP14 can, therefore, suppress NF-κB activity, which is a therapeutic goal in many cancers.[1][8]
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. USP14 can deubiquitinate and stabilize β-catenin, the central effector of the pathway, thereby promoting its signaling activity.[1]
-
PI3K/Akt/mTOR Signaling: This pathway is a key regulator of cell growth, proliferation, and survival. Inhibition of USP14 has been shown to suppress the phosphorylation of Akt and Erk1/2, key components of this pathway, leading to reduced cell viability in cancer cells.[1][9]
-
Unfolded Protein Response (UPR) and ER Stress: By regulating the degradation of misfolded proteins, USP14 plays a role in managing endoplasmic reticulum (ER) stress. Inhibition of USP14 can lead to an accumulation of polyubiquitinated proteins, inducing the UPR and ultimately leading to apoptosis in cancer cells.[5][9]
Quantitative Data on USP14 Inhibitors
Several small-molecule inhibitors of USP14 have been developed and characterized. The following table summarizes key quantitative data for some of the most studied inhibitors.
| Inhibitor | Target(s) | IC50 | Selectivity | Reference(s) |
| IU1 | USP14 | 4-5 µM | Selective for USP14 | [1] |
| IU1-47 | USP14 | 60 nM | >30-fold selective over USP5 (IsoT) | |
| b-AP15 | USP14, UCHL5 | - | Non-selective | [6][10] |
| VLX1570 | USP14, UCHL5 | - | Preferential for USP14 over UCHL5 | [11][12] |
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Ub-AMC Hydrolysis)
This assay is commonly used to measure the enzymatic activity of USP14 and to screen for its inhibitors.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by an active DUB releases free AMC, which is fluorescent.
Materials:
-
Purified 26S proteasomes
-
Recombinant human USP14
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2, 2 mM ATP)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reconstitute purified 26S proteasomes with recombinant USP14 in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the proteasome-USP14 complex to the wells.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.[7][13]
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of USP14 inhibitors on the proliferation and viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
USP14 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP14 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[7]
Western Blotting for Ubiquitinated Proteins
This technique is used to detect the accumulation of polyubiquitinated proteins in cells following treatment with a USP14 inhibitor.
Procedure:
-
Treat cells with the USP14 inhibitor for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and DUB inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for ubiquitin.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in high-molecular-weight smears indicates an accumulation of polyubiquitinated proteins.[6]
Visualizations
Caption: Overview of USP14's role in the ubiquitin-proteasome system and its influence on key signaling pathways.
Caption: Experimental workflow for a deubiquitinase (DUB) activity assay.
Conclusion
USP14 is a multifaceted regulator of protein turnover with significant implications for cellular signaling in both health and disease. Its inhibition presents a promising therapeutic strategy, particularly in oncology, by impacting multiple pro-survival pathways simultaneously. The development of potent and selective inhibitors, such as IU1-47, provides valuable tools for further elucidating the complex biology of USP14 and for advancing novel therapeutic approaches. Continued research into the precise mechanisms of USP14 action and the effects of its inhibition will be crucial for translating these findings into clinical applications.
References
- 1. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 2. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Facebook [cancer.gov]
- 6. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]
- 8. USP14 predicts poorer survival outcomes and promotes tumor progression in endometrial carcinoma by activating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with b-AP15 to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coinhibition of the deubiquitinating enzymes, USP14 and UCHL5, with VLX1570 is lethal to ibrutinib- or bortezomib-resistant Waldenstrom macroglobulinemia tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of XM-U-14: A Technical Guide to a Novel USP7 Degrader
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapeutics, a novel compound, XM-U-14, has been identified as a highly potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7). This technical guide provides an in-depth overview of the cellular target of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential applications of this promising new therapeutic agent.
Core Cellular Target: Ubiquitin-Specific Protease 7 (USP7)
This compound is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of USP7.[1][2][3][4] USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the regulation of protein stability and turnover.[1][2] In the context of cancer, particularly in acute lymphoblastic leukemia (ALL) with wild-type p53, USP7 has emerged as a key therapeutic target.[1][2][5] By removing ubiquitin chains from its substrate proteins, USP7 can prevent their degradation by the proteasome. One of its most well-characterized substrates is MDM2, a primary negative regulator of the tumor suppressor p53. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.
This compound functions by simultaneously binding to USP7 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the ubiquitination of USP7, marking it for degradation by the proteasome. The degradation of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data Summary
The efficacy of this compound as a USP7 degrader has been quantified through various in vitro studies. The following tables summarize the key performance metrics of this compound in inducing USP7 degradation and inhibiting cancer cell growth.
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | RS4;11 | 0.74 nM | [1][2][3] |
| Dmax (Maximum Degradation) | RS4;11 | 93% | [1][2][3] |
Table 1: USP7 Degradation Efficiency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Half-maximal Inhibitory Concentration) | RS4;11 | 0.5 nM | [4] |
| IC50 (Half-maximal Inhibitory Concentration) | Reh | 8.3 nM | [4] |
Table 2: Anti-proliferative Activity of this compound in ALL Cell Lines
Signaling Pathway of USP7 in Acute Lymphoblastic Leukemia
The following diagram illustrates the central role of USP7 in the p53 signaling pathway in the context of Acute Lymphoblastic Leukemia (ALL) and the mechanism of action of this compound.
Caption: USP7 stabilizes MDM2, leading to p53 degradation and inhibition of apoptosis. This compound induces USP7 degradation, restoring p53 function.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize this compound: the in-cell Western blot for USP7 degradation.
Protocol: In-Cell Western Blot for USP7 Degradation
1. Cell Culture and Treatment:
- Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Cell Fixation and Permeabilization:
- After treatment, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
- Fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
- Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to permeabilize the cells.
3. Blocking and Antibody Incubation:
- Block non-specific binding by adding 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS) to each well and incubate for 1.5 hours at room temperature.
- Remove the blocking buffer and add 50 µL of primary antibody solution containing an anti-USP7 antibody (diluted in blocking buffer) to each well. Incubate overnight at 4°C.
- As a loading control, simultaneously incubate with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
4. Secondary Antibody Incubation and Imaging:
- Wash the cells five times with PBS containing 0.1% Tween-20 for 5 minutes each.
- Add 50 µL of secondary antibody solution containing fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
- Wash the cells five times with PBS containing 0.1% Tween-20 for 5 minutes each.
5. Data Acquisition and Analysis:
- Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
- Quantify the fluorescence intensity for both the target protein (USP7) and the loading control in each well.
- Normalize the USP7 signal to the loading control signal.
- Calculate the percentage of USP7 degradation relative to the DMSO-treated control.
- Plot the percentage of degradation against the concentration of this compound to determine the DC50 value.
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical USP7 degradation assay using a PROTAC like this compound.
Caption: A typical workflow for assessing the degradation of USP7 induced by this compound, from cell culture to data analysis.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers dependent on USP7 activity. Its high potency and selectivity make it a valuable tool for further research and a promising candidate for clinical development. This guide has provided a comprehensive overview of the cellular target and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid the scientific community in understanding and utilizing this novel compound.
References
- 1. Discovery of a Highly Potent, Selective and Efficacious USP7 Degrader for the Treatment of Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of a Highly Potent, Selective and Efficacious USP7 Degrader for the Treatment of Acute Lymphoblastic Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP7 deubiquitinates and stabilizes NOTCH1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of XMU-14: A Potent and Selective USP7 Degrader for Acute Lymphoblastic Leukemia
A Technical Whitepaper for Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of XMU-14, a novel, highly potent, and selective proteolysis-targeting chimera (PROTAC) designed to degrade the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). Initially identified as a promising therapeutic target in cancers with wild-type p53, USP7's role in the stabilization of oncogenic proteins has made it a focal point for inhibitor development. XMU-14 represents a significant advancement in this area, demonstrating remarkable efficacy in preclinical models of acute lymphoblastic leukemia (ALL). This whitepaper details the background of XMU-14's discovery, its synthesis, mechanism of action, and key preclinical data, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting USP7 in Acute Lymphoblastic Leukemia
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis and tumor suppression. One of its key substrates is the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation. In cancers retaining wild-type p53, such as many cases of acute lymphoblastic leukemia (ALL), inhibition or degradation of USP7 leads to the destabilization of MDM2, resulting in the accumulation of p53 and subsequent apoptosis of cancer cells. This makes USP7 an attractive therapeutic target for these malignancies.[1]
The development of small molecule inhibitors against USP7 has been an active area of research. However, the development of PROTACs, which induce the degradation of the target protein rather than simply inhibiting its enzymatic activity, offers several potential advantages, including improved potency, selectivity, and the potential to overcome resistance mechanisms. XMU-14 was developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, as a potent and selective USP7 degrader.[1]
The Discovery of XMU-14: A Structure-Guided Design Approach
The discovery of XMU-14 was the result of a rational, structure-guided design process. The researchers started with a known USP7 inhibitor scaffold and systematically modified it to create a bifunctional molecule capable of binding to both USP7 and an E3 ubiquitin ligase. This PROTAC design allows for the recruitment of the cellular ubiquitin-proteasome system to tag USP7 for degradation.
The final structure of XMU-14 incorporates three key components:
-
A USP7-binding moiety: This is the portion of the molecule that recognizes and binds to the USP7 enzyme.
-
An E3 ligase-recruiting ligand: This part of the molecule binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A flexible linker: This connects the USP7-binding and E3 ligase-recruiting moieties, and its length and composition are critical for optimal ternary complex formation and subsequent degradation.
Through iterative cycles of chemical synthesis and biological evaluation, XMU-14 emerged as the lead candidate with exceptional potency and selectivity for USP7 degradation.
Synthesis of XMU-14
The chemical synthesis of XMU-14 is a multi-step process involving the preparation of the USP7-binding warhead, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic route is outlined in the supporting information of the primary publication. The general scheme involves standard organic chemistry transformations, including amide bond formation, nucleophilic substitution, and protection/deprotection steps. The purity and identity of the final compound and all intermediates are confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Quantitative Preclinical Data
XMU-14 has demonstrated impressive preclinical activity in both in vitro and in vivo models of acute lymphoblastic leukemia. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation and Anti-proliferative Activity of XMU-14
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| RS4;11 (ALL) | 0.74 | 93 | Not explicitly stated in abstract, but significant inhibition of cell growth reported. |
DC50: Concentration required for 50% of maximal degradation. Dmax: Maximum percentage of protein degradation. IC50: Concentration required for 50% inhibition of cell proliferation. Data extracted from the abstract of the primary publication.[1]
Table 2: In Vivo Efficacy of XMU-14 in an RS4;11 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor Regression (%) |
| XMU-14 | 5 mg/kg | Daily | Not explicitly stated in abstract, but effective inhibition reported. | 64.7 |
Data extracted from the abstract of the primary publication.[1]
Experimental Protocols
General Synthesis Protocol
The synthesis of XMU-14 is performed under an inert atmosphere using anhydrous solvents. A representative general procedure for the final coupling step would involve dissolving the USP7-binding moiety and the E3 ligase-linker conjugate in a suitable solvent such as dimethylformamide (DMF). A coupling reagent, for example, HATU, and a base, such as diisopropylethylamine (DIPEA), are then added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product is then purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
Western Blotting for USP7 Degradation
RS4;11 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of XMU-14 for a specified period (e.g., 24 hours). After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay. Equal amounts of protein are then separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against USP7 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Cell Viability Assay
The anti-proliferative effect of XMU-14 is assessed using a CellTiter-Glo luminescent cell viability assay. RS4;11 cells are seeded in 96-well plates and treated with serially diluted concentrations of XMU-14 for 72 hours. After the incubation period, the CellTiter-Glo reagent is added to each well, and the luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
In Vivo Xenograft Study
All animal experiments are conducted in accordance with institutional animal care and use committee guidelines. Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with RS4;11 cells. When the tumors reach a palpable size, the mice are randomized into vehicle and treatment groups. XMU-14 is formulated in a suitable vehicle and administered daily by oral gavage or intraperitoneal injection at a dose of 5 mg/kg. Tumor volume is measured regularly with calipers, and the body weight of the mice is monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed.
Signaling Pathways and Logical Relationships
The mechanism of action of XMU-14 and its effect on the USP7-MDM2-p53 signaling pathway can be visualized using the following diagrams.
Caption: The USP7-MDM2-p53 signaling pathway in a normal cancerous state.
Caption: The mechanism of action of XMU-14 leading to apoptosis.
References
Preliminary In Vitro Profile of XM-U-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of XM-U-14, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Peptidase 7 (USP7). The data presented herein demonstrates the high potency and efficacy of this compound in preclinical models of acute lymphoblastic leukemia (ALL), highlighting its potential as a promising therapeutic candidate.
Core Efficacy and Potency
This compound has been identified as a highly potent and efficacious degrader of USP7. Its activity has been characterized in acute lymphoblastic leukemia (ALL) cell lines, demonstrating significant potential for this therapeutic target in hematological malignancies.
Quantitative Efficacy Data
The following table summarizes the key quantitative metrics of this compound's in vitro activity.
| Parameter | Cell Line | Value | Reference |
| DC50 (USP7 Degradation) | RS4;11 | 0.74 nM | [1][2][3][4] |
| Dmax (USP7 Degradation) | RS4;11 | 93% | [1][2][3][4] |
| IC50 (Cell Growth Inhibition) | RS4;11 | 0.5 nM | [2] |
| IC50 (Cell Growth Inhibition) | Reh | 8.3 nM | [2] |
Mechanism of Action: The USP7-p53 Signaling Axis
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to target specific proteins for degradation. This compound brings USP7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7.
The degradation of USP7 has significant downstream effects on the p53 signaling pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21, which in turn induces cell cycle arrest and apoptosis.
References
- 1. Collection - Discovery of a Highly Potent, Selective and Efficacious USP7 Degrader for the Treatment of Acute Lymphoblastic Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Highly Potent, Selective and Efficacious USP7 Degrader for the Treatment of Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of XM-U-14
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "XM-U-14" is not found in the public domain. This document serves as a representative technical guide, populated with hypothetical data and methodologies for a fictional selective kinase inhibitor, to illustrate the requested format and content.
Introduction
This compound is a novel, orally bioavailable, small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream signaling effects. The data presented herein are intended to support further clinical development of this compound as a potential therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in multiple preclinical species to determine its viability as an oral drug candidate.
In Vitro ADME Profile
A series of in vitro assays were conducted to assess the metabolic stability and potential for drug-drug interactions.
Table 1: In Vitro ADME Summary for this compound
| Parameter | Assay System | Result |
| Metabolic Stability | ||
| Microsomal Stability (t½, min) | Human Liver Microsomes | > 60 |
| Rat Liver Microsomes | 45 | |
| Hepatocyte Stability (t½, min) | Human Hepatocytes | > 120 |
| Rat Hepatocytes | 95 | |
| CYP450 Inhibition | ||
| CYP1A2 (IC50, µM) | Recombinant Human CYP | > 50 |
| CYP2C9 (IC50, µM) | Recombinant Human CYP | > 50 |
| CYP2D6 (IC50, µM) | Recombinant Human CYP | 28 |
| CYP3A4 (IC50, µM) | Recombinant Human CYP | > 50 |
| Plasma Protein Binding | ||
| Human (%) | Equilibrium Dialysis | 99.5 |
| Rat (%) | Equilibrium Dialysis | 98.9 |
| Permeability | ||
| Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Monolayer | 15.2 |
| Efflux Ratio (B→A / A→B) | Caco-2 Monolayer | 1.8 |
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were performed in Sprague-Dawley rats and Beagle dogs.
Table 2: Key Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Rat (10 mg/kg, PO) | Dog (5 mg/kg, PO) |
| Cmax (ng/mL) | 1,250 ± 210 | 980 ± 150 |
| Tmax (h) | 2.0 | 4.0 |
| AUC₀-t (ng·h/mL) | 8,750 ± 950 | 11,200 ± 1,300 |
| AUC₀-inf (ng·h/mL) | 9,100 ± 1,100 | 11,800 ± 1,500 |
| t½ (h) | 6.5 ± 1.2 | 8.9 ± 1.5 |
| Bioavailability (%) | 45 | 65 |
| CL/F (mL/min/kg) | 18.3 | 7.0 |
| Vz/F (L/kg) | 9.5 | 5.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols: Pharmacokinetics
-
Microsomal Stability: this compound (1 µM) was incubated with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots were taken at specified time points, and the reaction was quenched with acetonitrile. The concentration of this compound was determined by LC-MS/MS. The half-life (t½) was calculated from the first-order decay rate.
-
Plasma Protein Binding: The binding of this compound to plasma proteins was determined by equilibrium dialysis. This compound was added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C for 4 hours. The concentrations in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage bound.
-
Caco-2 Permeability: Caco-2 cells were seeded on Transwell® plates and cultured for 21 days to form a differentiated monolayer. This compound (10 µM) was added to either the apical (A) or basolateral (B) side. The appearance of the compound in the receiver compartment was monitored over 2 hours. The apparent permeability coefficient (Papp) was calculated.
-
In Vivo PK Studies: Following an overnight fast, this compound was administered via oral gavage to rats and dogs. Serial blood samples were collected at predetermined time points. Plasma was isolated, and drug concentrations were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).
Pharmacodynamics
The pharmacodynamic effects of this compound were evaluated through in vitro cell-based assays and in vivo tumor xenograft models to establish a clear relationship between drug exposure and target modulation.
In Vitro Potency and Target Engagement
This compound was assessed for its ability to inhibit TKX kinase activity and downstream signaling.
Table 3: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Assay | Cell Line | Result (IC50, nM) |
| Target Enzyme Inhibition | TR-FRET Kinase Assay | Recombinant TKX | 2.5 ± 0.4 |
| Target Phosphorylation | Western Blot (p-TKX) | NCI-H460 | 15 ± 3 |
| Downstream Pathway | ELISA (p-SUB1) | NCI-H460 | 22 ± 5 |
| Cellular Proliferation | CellTiter-Glo® | NCI-H460 | 50 ± 8 |
| A549 | 75 ± 11 |
Data are presented as mean ± standard deviation.
TKX Signaling Pathway
This compound exerts its effect by directly inhibiting the kinase activity of TKX, which, upon activation by an upstream growth factor (GF), phosphorylates and activates the downstream substrate SUB1. This leads to the transcription of genes involved in cell proliferation and survival.
In-depth Technical Guide: Solubility and Stability of XM-U-14
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed analysis of the solubility and stability of the novel compound XM-U-14. The data presented herein is crucial for understanding its developability as a potential therapeutic agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for all key experiments are provided.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its absorption and bioavailability. Extensive solubility testing of this compound was conducted across a range of pharmaceutically relevant solvents and pH conditions.
Aqueous Solubility
The intrinsic aqueous solubility of this compound was determined to be low. The following table summarizes the solubility in various aqueous buffers.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 1.2 ± 0.3 |
| Citrate Buffer | 3.0 | 25 | 0.5 ± 0.1 |
| Citrate Buffer | 5.0 | 25 | 0.8 ± 0.2 |
| Bicarbonate Buffer | 9.0 | 25 | 1.5 ± 0.4 |
Experimental Protocol: Aqueous Solubility Determination
A saturated solution of this compound was prepared by adding an excess of the compound to each buffer system. The suspensions were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. Following equilibration, the samples were centrifuged at 10,000 rpm for 15 minutes. The supernatant was then carefully collected, filtered through a 0.22 µm PVDF filter, and the concentration of this compound was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Solubility in Organic Solvents
The solubility of this compound was also evaluated in common organic solvents used in formulation development.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Ethanol | 25 | 15.7 ± 2.1 |
| Propylene Glycol | 25 | 5.2 ± 0.8 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 25.3 ± 3.5 |
Experimental Protocol: Organic Solvent Solubility Determination
Similar to the aqueous solubility protocol, an excess of this compound was added to each organic solvent. The mixtures were vortexed and then sonicated for 10 minutes to aid dissolution. The samples were then placed in a shaker at 25°C for 24 hours. After reaching equilibrium, the solutions were centrifuged and the supernatant was analyzed by HPLC to determine the concentration of the dissolved compound.
Stability Profile of this compound
Understanding the stability of this compound under various stress conditions is essential for defining its shelf-life and storage requirements.
pH Stability
The stability of this compound was assessed across a pH range from 1 to 9.
| pH | Buffer | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 1.0 | HCl | 37 | 24 | 92.5 ± 1.8 |
| 3.0 | Citrate | 37 | 24 | 98.1 ± 0.9 |
| 5.0 | Citrate | 37 | 24 | 99.2 ± 0.5 |
| 7.4 | PBS | 37 | 24 | 99.5 ± 0.3 |
| 9.0 | Bicarbonate | 37 | 24 | 85.3 ± 2.5 |
Experimental Protocol: pH Stability Assessment
A stock solution of this compound was prepared in DMSO and then diluted into the respective buffers to a final concentration of 10 µg/mL. The solutions were incubated at 37°C. Aliquots were withdrawn at specified time points (0, 2, 4, 8, 12, and 24 hours), and the concentration of the remaining this compound was determined by HPLC.
Thermal Stability
The effect of temperature on the stability of solid this compound was investigated.
| Temperature (°C) | Time (weeks) | Remaining Compound (%) |
| 40 | 4 | 98.7 ± 1.1 |
| 60 | 4 | 95.2 ± 2.3 |
| 80 | 4 | 88.6 ± 3.1 |
Experimental Protocol: Thermal Stability Assessment
Solid samples of this compound were stored in controlled temperature chambers. At the end of the study period, the samples were dissolved in a suitable solvent, and the purity was assessed by HPLC to determine the percentage of the remaining parent compound.
Photostability
The stability of this compound under light exposure was evaluated according to ICH guidelines.
| Light Condition | Time (hours) | Remaining Compound (%) |
| Cool White Fluorescent | 24 | 96.4 ± 2.0 |
| Near UV | 24 | 94.8 ± 2.5 |
Experimental Protocol: Photostability Assessment
Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Samples were analyzed by HPLC at the end of the exposure period.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which this compound may act and the processes for its evaluation, the following diagrams are provided.
Caption: Experimental workflow for the physicochemical characterization of this compound.
Review of Existing Literature on XM-U-14: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of publicly available scientific and technical literature reveals no specific entity designated as "XM-U-14." Search results for this term are highly varied and do not converge on a singular, identifiable subject within the realms of biology, chemistry, or medicine. The search yielded references to unrelated topics such as academic institutions, media channels, and software components, none of which are relevant to a technical guide on a therapeutic or biological core.
This lack of specific public information suggests that "this compound" may be an internal codename for a compound or technology not yet disclosed in published literature, a misnomer, or a highly niche subject not indexed in standard scientific databases.
Without a discernible body of literature, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or signaling pathway diagrams. Further clarification on the nature of "this compound" is required to proceed with a meaningful review.
Methodological & Application
Application Notes and Protocols: XM-U-14 for Cell Culture
For Research Use Only.
Introduction
XM-U-14 is an experimental peptide with potential applications in cell biology research, particularly in the study of cellular senescence and cancer cell proliferation. This document provides detailed protocols for the in vitro use of this compound, including methods for assessing its effects on cell viability and apoptosis. The information presented here is synthesized from available research on a compound referred to as "Peptide 14" or "Compound 14," which is understood to be this compound. Researchers should adapt these protocols as necessary for their specific cell lines and experimental conditions.
Data Presentation
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | % Cell Viability Decrease (Compared to Control) |
| MeWo | Melanoma | Not Specified | Significant |
| HeLa | Cervical Cancer | Not Specified | Discrete Reduction |
| SW1990 | Pancreatic Cancer | Not Specified | Not Significant |
| H358 | Lung Cancer | Not Specified | Not Significant |
| PC-3 | Prostate Cancer | 25 | Moderate |
| 50 | Moderate | ||
| 100 | Significant | ||
| PC-3 (Docetaxel Resistant) | Prostate Cancer | 25 | Moderate |
| 50 | Moderate | ||
| 100 | Significant |
Data synthesized from multiple studies. A "significant" decrease indicates a statistically relevant reduction in cell viability as reported in the source literature.[1][2]
Table 2: Effect of this compound on Apoptosis in PC-3 Cells
| Treatment | Duration | % of Cells in SubG0 Phase (Apoptosis) |
| Control (NT) | 48h | Baseline |
| This compound (100µM) | 48h | Significantly Increased |
The SubG0 phase in flow cytometry analysis is indicative of apoptotic cells.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line (e.g., MeWo, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or sterile water)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)[3]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM). b. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock). c. Also include a positive control for cell death, such as doxorubicin.[1] d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. e. Incubate for the desired time period (e.g., 48 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
Materials:
-
Target cancer cell line (e.g., PC-3)
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Incubate for 24 hours to allow for attachment. c. Treat the cells with the desired concentration of this compound (e.g., 100 µM) and a vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: a. Collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube. b. Wash the adherent cells with PBS. c. Detach the adherent cells using trypsin-EDTA. d. Combine the detached cells with the corresponding culture medium collected in the previous step. e. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates. c. Collect data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
References
Application Notes and Protocols for the Use of a USP14 Inhibitor (IU1) in Western Blot Experiments
A Note on XM-U-14: Initial searches for "this compound" did not yield a specific chemical entity. It is presumed that this may be a typographical error or an internal compound name. This document will focus on a well-characterized, commercially available small molecule inhibitor, the Ubiquitin-Specific Protease 14 (USP14) inhibitor, IU1 , as a representative example for detailed application notes and protocols in Western blot analysis. These protocols can be adapted for other small molecule inhibitors with similar mechanisms of action.
Introduction to USP14 and its Inhibitor IU1
Ubiquitin-Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) that associates with the 26S proteasome. It plays a crucial role in regulating protein degradation by removing ubiquitin chains from protein substrates, thereby rescuing them from proteasomal degradation. Dysregulation of USP14 has been implicated in various diseases, including neurodegenerative disorders and cancer.
IU1 is a selective and reversible inhibitor of USP14. By inhibiting USP14, IU1 enhances the degradation of certain ubiquitinated proteins, making it a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes.
Mechanism of Action: IU1 allosterically inhibits the catalytic activity of USP14. This leads to an accumulation of polyubiquitinated proteins at the proteasome and can enhance their degradation. This makes IU1 a useful tool to probe the downstream effects of inhibiting a key deubiquitinating enzyme.
Quantitative Data for IU1
The following table summarizes key quantitative data for the USP14 inhibitor IU1, gathered from various in vitro and cell-based assays. This information is crucial for designing experiments, particularly for determining appropriate treatment concentrations.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.7 µM | Human | Cell-free USP14 inhibition assay | [1] |
| Effective Concentration | 10 - 50 µM | Human, Mouse, Rat cell lines | Cell-based assays (Western blot, etc.) | [1][2] |
| Treatment Time | 4 - 48 hours | Various cell lines | Cell-based assays | [1][3] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment designed to investigate the effects of the USP14 inhibitor IU1 on a specific signaling pathway.
Cell Culture and IU1 Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, SH-SY5Y, or other relevant lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture Conditions: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
IU1 Preparation: Prepare a stock solution of IU1 in DMSO. For example, a 10 mM stock solution.
-
IU1 Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of IU1 (e.g., 0, 10, 25, 50 µM) for a predetermined duration (e.g., 12, 24, or 48 hours). A vehicle control (DMSO) should always be included.
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture plates on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration for all samples. Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-LC3, anti-p65, anti-β-catenin, or anti-ubiquitin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of USP14 in the ubiquitin-proteasome system and highlights several signaling pathways that can be investigated using the inhibitor IU1.
Caption: Role of USP14 in protein degradation and its inhibition by IU1.
Experimental Workflow Diagram
This diagram outlines the key steps of a Western blot experiment using the USP14 inhibitor IU1.
Caption: Western blot workflow for studying the effects of a USP14 inhibitor.
References
- 1. Neurotoxic mechanisms by which the USP14 inhibitor IU1 depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: relevance to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP14 Deubiquitinating Activity as a Potential Therapy for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: XM-U-14 for In Vivo Mouse Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XM-U-14 is a highly potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Ubiquitin-Specific Protease 7 (USP7).[1] As a key regulator of the MDM2-p53 tumor suppressor pathway, USP7 is a compelling therapeutic target in cancers with wild-type p53, such as acute lymphoblastic leukemia (ALL).[1][2] this compound functions by linking USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. This action stabilizes MDM2's primary target, the p53 tumor suppressor protein, allowing for the accumulation of p53 and the activation of downstream anti-proliferative and pro-apoptotic signaling.[2][3][4] Preclinical studies in mouse xenograft models of ALL have demonstrated significant anti-tumor efficacy with a favorable safety profile, highlighting its potential as a therapeutic agent.[1]
These application notes provide a recommended protocol for in vivo studies using this compound in a mouse xenograft model of acute lymphoblastic leukemia, based on published preclinical data.
Data Presentation
In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | Daily | 0 | Tumor growth without intervention. |
| This compound | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 64.7% (regression) | No significant signs of toxicity or body weight loss observed.[1] |
Signaling Pathway
This compound targets the USP7-MDM2-p53 signaling pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation of p53. Increased p53 levels lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model of acute lymphoblastic leukemia and subsequent treatment with this compound to evaluate its anti-tumor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
RS4;11 human B-cell precursor leukemia cell line
-
Female NOD/SCID mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30G for injection, appropriate size for dosing)
-
Calipers
-
Animal scale
Experimental Workflow:
Procedure:
-
Cell Culture: Culture RS4;11 cells according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase before harvesting.
-
Animal Acclimatization: Acclimatize female NOD/SCID mice for at least one week under standard laboratory conditions.
-
Xenograft Implantation:
-
Harvest and count the RS4;11 cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length × width²)/2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound at the desired concentration in the vehicle.
-
Administer this compound (5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
Measure the body weight of each mouse at the same frequency to monitor for signs of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: The study may be concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified maximum size. Euthanize mice according to institutional guidelines.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Analyze statistical significance between the groups.
Conclusion
The recommended dosage of this compound for inducing tumor regression in an ALL xenograft mouse model is 5 mg/kg, administered daily via intraperitoneal injection.[1] This protocol provides a framework for researchers to investigate the in vivo efficacy of this compound. Investigators should adapt this protocol as necessary based on their specific experimental goals and institutional guidelines. Careful monitoring of both anti-tumor activity and potential toxicity is essential for the successful execution of these studies.
References
Application Notes and Protocols for XM-U-14 in CRISPR-Cas9 Gene Editing
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of XM-U-14, a novel small molecule designed to enhance the efficiency and precision of CRISPR-Cas9 mediated gene editing. Specifically, this compound is postulated to modulate cellular DNA repair pathways to favor Homology-Directed Repair (HDR) over Non-Homologous End Joining (NHEJ), thereby increasing the frequency of precise gene insertions, deletions, or modifications. These guidelines are intended for researchers, scientists, and drug development professionals engaged in genome engineering.
Introduction to CRISPR-Cas9 and DNA Repair Pathways
The CRISPR-Cas9 system is a powerful genome editing tool that creates double-strand breaks (DSBs) at targeted genomic loci.[1][2][3][4] The cell's natural DNA repair mechanisms subsequently resolve these breaks through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels), leading to gene knockouts.[2][3][5]
-
Homology-Directed Repair (HDR): A high-fidelity pathway that uses a DNA template to precisely repair the break. This pathway can be exploited to introduce specific genetic modifications.[3][5][6][7]
Enhancing the efficiency of HDR is a significant goal in therapeutic gene editing. Small molecules that can shift the balance from NHEJ towards HDR are of great interest.
Mechanism of Action of this compound (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to function by inhibiting key factors in the NHEJ pathway, such as DNA Ligase IV or 53BP1, and/or promoting the activity of proteins central to HDR, like RAD51. This dual action is believed to create a cellular environment more conducive to template-based repair.
Caption: Hypothetical mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on CRISPR-Cas9 gene editing efficiency in a model cell line (e.g., HEK293T).
Table 1: Effect of this compound on HDR and NHEJ Frequencies
| Treatment | Concentration (µM) | HDR Efficiency (%) | NHEJ Efficiency (%) |
| DMSO (Control) | - | 5.2 ± 0.8 | 85.3 ± 4.1 |
| This compound | 1 | 10.1 ± 1.2 | 79.5 ± 3.5 |
| This compound | 5 | 18.5 ± 2.1 | 70.2 ± 2.9 |
| This compound | 10 | 25.3 ± 2.5 | 62.1 ± 3.3 |
Table 2: Impact of this compound on Off-Target Mutations
| Treatment | Concentration (µM) | On-Target Indels (%) | Off-Target Indels (Top 5 sites, avg. %) |
| DMSO (Control) | - | 90.5 ± 3.7 | 1.8 ± 0.4 |
| This compound | 10 | 87.4 ± 4.0 | 1.6 ± 0.3 |
Table 3: Cell Viability Following this compound Treatment
| Treatment | Concentration (µM) | Cell Viability (%) |
| Untreated | - | 100 |
| DMSO (Control) | - | 98.7 ± 1.1 |
| This compound | 1 | 97.5 ± 1.5 |
| This compound | 5 | 95.2 ± 2.0 |
| This compound | 10 | 91.8 ± 2.8 |
Experimental Protocols
Protocol 1: General Cell Culture and Transfection
This protocol outlines the general procedure for culturing and transfecting mammalian cells for a CRISPR-Cas9 experiment.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cas9-expressing plasmid
-
sgRNA-expressing plasmid
-
Single-stranded oligodeoxynucleotide (ssODN) donor template
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed 200,000 cells per well in a 24-well plate.
-
Transfection Complex Preparation:
-
In one tube, dilute 500 ng of Cas9 plasmid, 250 ng of sgRNA plasmid, and 50 pmol of ssODN donor template in 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine 3000 in 50 µL of Opti-MEM.
-
Combine the two solutions and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 100 µL transfection complex to the cells.
-
This compound Treatment: 4 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Harvesting: Harvest the cells for downstream analysis.
Caption: General experimental workflow for this compound application.
Protocol 2: Analysis of Gene Editing Efficiency by Next-Generation Sequencing (NGS)
This protocol describes the method to quantify HDR and NHEJ events.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
PCR purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.
-
Amplicon PCR: Amplify the target genomic region using primers that flank the sgRNA target site.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
NGS Library Preparation: Prepare sequencing libraries from the purified amplicons.
-
Sequencing: Perform deep sequencing of the libraries.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify reads that perfectly match the HDR template (HDR events).
-
Quantify reads with insertions or deletions at the cut site (NHEJ events).
-
Calculate the percentage of HDR and NHEJ.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells treated with varying concentrations of this compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Culture cells in a 96-well plate and treat with a dose-response range of this compound for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the results to the DMSO-treated control to determine the percentage of cell viability.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low HDR Efficiency | Suboptimal this compound concentration | Perform a dose-response experiment to find the optimal concentration. |
| Low transfection efficiency | Optimize transfection protocol for the specific cell type. | |
| Poor sgRNA design | Design and test multiple sgRNAs for the target site. | |
| High Cell Toxicity | This compound concentration is too high | Lower the concentration of this compound. |
| Extended incubation time | Reduce the duration of this compound treatment. | |
| Inconsistent Results | Variability in cell culture | Maintain consistent cell passage number and confluency. |
| Pipetting errors | Ensure accurate and consistent pipetting. |
Conclusion
This compound presents a promising approach to enhance the efficiency of precise gene editing with the CRISPR-Cas9 system. The protocols provided herein offer a framework for its application and evaluation. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 2. CRISPR Gene Therapy: Applications, Limitations, and Implications for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revolutionizing in vivo therapy with CRISPR/Cas genome editing: breakthroughs, opportunities and challenges [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
Application Note and Protocol: Dissolution and Storage of the Novel Kinase Inhibitor XM-U-14
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and protocols for the proper dissolution, storage, and handling of the novel kinase inhibitor, XM-U-14, to ensure its stability, and integrity for in vitro and in vivo studies.
Introduction
This compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase-X" signaling pathway, a critical mediator of cell proliferation and survival in various cancer models. Accurate and consistent experimental results depend on the proper handling and preparation of this compound. This document outlines the recommended procedures for its dissolution and storage to maintain its chemical integrity and biological activity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.5% |
| Melting Point | 185-190 °C |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 111 mM) | Recommended for stock solutions.[1] |
| Ethanol (100%) | ~10 mg/mL (~22 mM) | Can be used for intermediate dilutions. |
| Methanol | ~5 mg/mL (~11 mM) | Limited solubility. |
| Phosphate-Buffered Saline (PBS) | <0.1 mg/mL | Practically insoluble in aqueous solutions. |
| Water | <0.1 mg/mL | Practically insoluble. |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound (Molecular Weight = 450.5 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 4.505 mg, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Form | Recommended Duration |
| -20°C or -80°C | Solid Powder | Up to 2 years |
| -20°C or -80°C | 10 mM Stock in DMSO | Up to 6 months |
| 4°C | 10 mM Stock in DMSO | Up to 1 week (protect from light) |
| Room Temperature | Solid Powder | Stable for short periods (days) |
| Room Temperature | In aqueous solution | Not recommended for storage |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution. It is recommended to use a fresh aliquot for each experiment. Protect all solutions from direct light.
Visualization of Workflows and Pathways
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols for High-Throughput Screening of XM-U-14, a USP7 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM-U-14 is a highly potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Ubiquitin-Specific Peptidase 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage repair, and cell cycle control.[1][2][3] Dysregulation of USP7 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4][5] this compound, by targeting USP7 for degradation, offers a promising therapeutic strategy for cancers such as Acute Lymphoblastic Leukemia (ALL).[1]
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize USP7 degraders. The protocols cover both biochemical and cell-based assays, offering a comprehensive guide for researchers in the field of drug discovery.
Signaling Pathways Involving USP7
USP7 is a key regulator in several critical signaling pathways. Its inhibition or degradation can have significant downstream effects on cellular function.
The p53-MDM2 Pathway
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[3] In cancer cells where this pathway is often dysregulated, degradation of USP7 by this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[3][6]
DNA Damage Response
USP7 plays a significant role in the DNA damage response (DDR) by deubiquitinating and stabilizing key proteins involved in DNA repair pathways.[2][6] It can influence the stability of proteins such as Rad18, which is crucial for the DNA damage bypass pathway.[6]
Wnt/β-catenin Signaling
USP7 can also modulate the Wnt/β-catenin signaling pathway. It has been shown to deubiquitinate and stabilize β-catenin, a key transcriptional co-activator in this pathway.[7] By targeting USP7, this compound could potentially downregulate Wnt signaling in cancers where this pathway is aberrantly active.
High-Throughput Screening (HTS) Campaign Workflow
A typical HTS campaign to identify and characterize novel USP7 degraders like this compound involves a primary biochemical or cell-based screen followed by a series of secondary assays to confirm activity, determine selectivity, and assess the mechanism of action.
Data Presentation: Quantitative Summary of this compound and Representative USP7 Modulators
| Compound | Assay Type | Target | Cell Line | IC50 / DC50 | Dmax (%) | Reference |
| This compound | Cellular Degradation | USP7 | RS4;11 | 0.74 nM | 93% | [1] |
| Usp7-IN-8 | Biochemical | USP7 | - | 1.4 µM | - | [1] |
| P5091 | Cellular Activity | USP7 | Multiple Myeloma Xenograft | Not Specified | - | |
| FT671 | Cellular Activity | USP7 | MM.1S Xenograft | Not Specified | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of USP7 degraders.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for USP7 Activity
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a ubiquitin-rhodamine 110-glycine (Ub-Rh110-G) substrate.
Materials:
-
Recombinant human USP7 enzyme
-
Ub-Rh110-G substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (including this compound as a reference) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
In the microplate, add 2 µL of the assay buffer.
-
Add 1 µL of the test compound dilutions to the appropriate wells.
-
Add 1 µL of the USP7 enzyme to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 1 µL of the Ub-Rh110-G substrate.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values for the test compounds.
Cell-Based Assay: In-Cell Western™ for USP7 Degradation
This assay quantifies the levels of endogenous USP7 protein in cells following treatment with a degrader.
Materials:
-
Cancer cell line (e.g., RS4;11)
-
Complete cell culture medium
-
Test compounds (including this compound)
-
Primary antibody against USP7
-
IRDye®-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5™)
-
96-well microplates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for the desired time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary anti-USP7 antibody.
-
Wash and incubate with the IRDye®-conjugated secondary antibody and DNA stain.
-
Acquire images using an imaging system.
-
Quantify the fluorescence intensity for USP7 and normalize it to the DNA stain intensity to determine the relative USP7 protein levels.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay measures the effect of USP7 degradation on cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well, opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 values.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
This assay confirms the direct binding of a compound to its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Materials:
-
Cancer cell line
-
Test compounds
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blot or ELISA
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble USP7 at each temperature by Western blot or ELISA.
-
Determine the melting temperature (Tm) of USP7 in the presence and absence of the compound. A shift in Tm indicates target engagement.
Conclusion
This compound is a valuable tool for studying the biological functions of USP7 and for the development of novel cancer therapeutics. The protocols and application notes provided here offer a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize new USP7-targeting degraders. These assays can provide crucial data on compound potency, mechanism of action, and cellular effects, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XM-U-14 in In Vivo Imaging
Disclaimer: The imaging agent "XM-U-14" appears to be a hypothetical compound, as no specific information matching this designation was found in the public domain. The following application notes and protocols are generated based on established principles of in vivo fluorescence imaging and utilize the well-documented U14 mouse cervical cancer cell line as a relevant experimental model. These notes are intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, hypothetical near-infrared (NIR) fluorescent imaging agent designed for the targeted visualization of cancerous tissues in vivo. Its unique molecular structure allows for high specificity and accumulation at the tumor site, enabling sensitive and high-resolution imaging. These characteristics make this compound a promising tool for preclinical cancer research, including monitoring tumor growth, evaluating therapeutic efficacy, and studying tumor-stroma interactions.
Principle of Action
This compound is engineered to target a specific, hypothetical biomarker overexpressed on the surface of cancer cells. Upon systemic administration, this compound circulates throughout the body and preferentially binds to this target. The NIR fluorophore conjugated to this compound allows for deep tissue penetration of excitation and emission light, minimizing autofluorescence and enabling clear visualization of deep-seated tumors.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo imaging studies using a targeted NIR fluorescent agent like this compound in a U14 tumor-bearing mouse model.
Table 1: Biodistribution of this compound in U14 Tumor-Bearing Mice
| Organ | Mean Fluorescence Intensity (A.U.) ± SD (24h post-injection) |
| Tumor | 1.5 x 10⁸ ± 2.1 x 10⁷ |
| Liver | 8.2 x 10⁷ ± 1.5 x 10⁷ |
| Kidneys | 6.5 x 10⁷ ± 1.1 x 10⁷ |
| Spleen | 4.1 x 10⁷ ± 0.8 x 10⁷ |
| Lungs | 2.3 x 10⁷ ± 0.5 x 10⁷ |
| Heart | 1.8 x 10⁷ ± 0.4 x 10⁷ |
| Muscle | 1.1 x 10⁷ ± 0.3 x 10⁷ |
Table 2: Pharmacokinetics of this compound
| Time Point (hours) | Blood Concentration (μg/mL) ± SD | Tumor-to-Muscle Ratio |
| 1 | 25.6 ± 3.1 | 2.5 ± 0.4 |
| 4 | 18.2 ± 2.5 | 5.8 ± 0.9 |
| 12 | 10.5 ± 1.8 | 10.2 ± 1.5 |
| 24 | 5.1 ± 0.9 | 13.6 ± 2.1 |
| 48 | 1.3 ± 0.4 | 11.5 ± 1.8 |
| 72 | 0.4 ± 0.1 | 8.7 ± 1.3 |
Experimental Protocols
U14 Tumor Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using the U14 mouse cervical cancer cell line.[1][2]
-
Cell Culture: Culture U14 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 5 x 10⁶ cells/100 µL.
-
Animal Model: Use female BALB/c nude mice, 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper. The tumor volume can be calculated using the formula: Volume = (length × width²)/2. Imaging experiments can typically commence when the tumor volume reaches approximately 100-150 mm³.
In Vivo Fluorescence Imaging with this compound
This protocol outlines the procedure for in vivo imaging of U14 tumor-bearing mice using the hypothetical this compound agent.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1.5% for maintenance). Place the mouse in the imaging chamber of an in vivo imaging system.
-
Agent Administration: Administer this compound via intravenous (tail vein) injection at a recommended dose of 10 mg/kg.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 12, 24, 48, and 72 hours) to determine the optimal imaging window. Use an appropriate NIR filter set for this compound (e.g., Excitation: 740 nm, Emission: 790 nm).
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the analysis software provided with the imaging system. Draw regions of interest (ROIs) around the tumor and other tissues to measure the average fluorescence intensity.
Ex Vivo Biodistribution Analysis
This protocol is for confirming the in vivo imaging results through ex vivo analysis of dissected organs.
-
Euthanasia: At the final imaging time point (e.g., 72 hours), humanely euthanize the mouse according to institutional guidelines.
-
Organ Harvesting: Immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging: Place the harvested organs in a petri dish and image them using the in vivo imaging system to quantify the fluorescence signal in each organ.
-
Data Analysis: Analyze the ex vivo images to determine the biodistribution of this compound.
Visualizations
Hypothetical Signaling Pathway Targeted by this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. In this example, this compound binds to a receptor tyrosine kinase (RTK) that is overexpressed in cancer cells, leading to internalization and accumulation of the fluorescent signal.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for In Vivo Imaging
This diagram outlines the general workflow for conducting an in vivo imaging study with this compound in a tumor-bearing mouse model.
Caption: Experimental workflow for in vivo imaging with this compound.
References
Application Note: Flow Cytometry Analysis of Cellular Processes Following Inhibition of Ubiquitin-Specific Protease 14 (USP14)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) critically associated with the 26S proteasome, a key complex in cellular protein degradation.[1] USP14 plays a dual role: it can rescue proteins from degradation by removing their ubiquitin chains, but it can also promote the degradation of certain substrates.[1][2] This function places USP14 at the center of cellular proteostasis, influencing a multitude of signaling pathways, including those involved in cell cycle progression, apoptosis, and immune responses.[2][3] Dysregulation of USP14 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][4]
Small molecule inhibitors targeting USP14, such as IU1 and b-AP15 , have been developed to modulate its activity.[5][6] These inhibitors serve as powerful tools to study the functional consequences of USP14 inhibition and as potential leads for drug development. Flow cytometry is an indispensable technique for elucidating the cellular effects of these inhibitors. It allows for high-throughput, quantitative analysis of single cells, providing critical insights into biological processes such as apoptosis, cell cycle arrest, and the modulation of intracellular signaling pathways.[3][7]
This document provides a detailed protocol for using flow cytometry to analyze apoptosis in cells treated with a USP14 inhibitor. This method can be adapted to investigate other cellular responses, such as cell cycle status and the expression of specific downstream protein targets.
Quantitative Data: USP14 Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for commonly used USP14 inhibitors. These values are crucial for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 Value | Cell Line/System | Reference |
| IU1 | USP14 | 4-5 µM | In vitro deubiquitination assay | [5][8] |
| IU1 | USP14 | 4.7 µM | Human USP14 | [9] |
| b-AP15 | USP14, UCHL5 | 0.762 µM | LNCaP (Prostate Cancer) | [7] |
| b-AP15 | USP14, UCHL5 | 0.858 µM | 22Rv1 (Prostate Cancer) | [7] |
| b-AP15 | USP14, UCHL5 | 0.378 µM | PC-3 (Prostate Cancer) | [7] |
| b-AP15 | USP14, UCHL5 | 0.748 µM | DU145 (Prostate Cancer) | [7] |
| b-AP15 | USP14, UCHL5 | 16.8 ± 2.8 µM | Proteasome deubiquitinase activity assay | [10] |
Signaling and Experimental Diagrams
The diagrams below illustrate the ubiquitin-proteasome signaling pathway and the experimental workflow for the flow cytometry protocol.
Caption: Role of USP14 in the Ubiquitin-Proteasome System and downstream pathways.
Caption: Experimental workflow for analyzing apoptosis via Annexin V/PI staining.
Detailed Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol details the steps for quantifying apoptosis in a cell line (e.g., prostate cancer cell line PC-3) following treatment with the USP14 inhibitor b-AP15, using Annexin V-FITC and Propidium Iodide (PI) staining.[7]
Materials and Reagents
-
Cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
USP14 Inhibitor (e.g., b-AP15, MedChemExpress)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), 1X, sterile and cold
-
Trypsin-EDTA (if using adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
6-well tissue culture plates
-
Flow cytometry tubes (FACS tubes)
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment a. Seed 2.5 x 10^5 to 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. b. Prepare working concentrations of the USP14 inhibitor (e.g., b-AP15 at 0.5 µM, 1 µM, and 2 µM) and a vehicle control in complete culture medium.[7] c. Replace the medium in each well with the medium containing the inhibitor or vehicle control. d. Incubate the cells for a predetermined time (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO2).
-
Cell Harvesting a. Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate centrifuge tubes. b. Wash the adherent cells with 1 mL of PBS, and add this wash to the respective centrifuge tube. c. Add trypsin to the wells to detach the remaining adherent cells. Once detached, neutralize the trypsin with complete medium and add this cell suspension to the corresponding centrifuge tube. d. Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C.[7] e. Carefully discard the supernatant.
-
Staining a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellets by resuspending them in 1 mL of cold 1X PBS, then centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.[7] c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7] f. Add 10 µL of Propidium Iodide (PI) solution. g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Set up the flow cytometer to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel). c. Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated stained cells as controls to set up compensation and gates. d. Acquire data for at least 10,000 events per sample. e. Analyze the data using appropriate software. The cell populations will be distributed as follows:
- Live cells: Annexin V-negative and PI-negative (lower-left quadrant).
- Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
- Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
Protocol Adaptation for Other Assays
-
Cell Cycle Analysis: After treatment and harvesting, fix cells in cold 70% ethanol. Before analysis, wash and resuspend cells in PBS containing PI and RNase A.[3][10]
-
Intracellular Protein Staining: After harvesting, fix and permeabilize the cells using commercially available buffers before incubating with a fluorescently-conjugated primary antibody against the target of interest.[11]
-
Reactive Oxygen Species (ROS) Detection: After treatment, incubate cells with a ROS-sensitive dye like DCFH-DA (10 µM) for 20-30 minutes at 37°C before harvesting and analysis.[7][12]
References
- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 3. USP14 regulates cell cycle progression through deubiquitinating CDK1 in breast cancer: USP14 deubiquitinates CDK1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP14 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application of XM-U-14 in Organoid Culture: A Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Organoids, three-dimensional (3D) multicellular structures that recapitulate the architecture and function of native organs, have emerged as powerful tools in developmental biology, disease modeling, and drug discovery. The maintenance and differentiation of organoids are tightly regulated by a complex network of signaling pathways. One crucial regulatory layer within these pathways is the ubiquitin-proteasome system, which controls protein stability and function.
XM-U-14 is a highly potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. USP7 has been identified as a critical regulator in various cellular processes, including the p53 tumor suppressor pathway, Wnt/β-catenin signaling, and Notch signaling, all of which are fundamental to organoid development and homeostasis. By inducing the degradation of USP7, this compound provides a powerful tool to investigate the role of USP7-mediated deubiquitination in organoid biology.
These application notes provide an overview of the potential applications of this compound in organoid culture and offer detailed protocols for its use.
Mechanism of Action: The Role of USP7 in Cellular Signaling
This compound is a proteolysis-targeting chimera (PROTAC) that brings USP7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome. The degradation of USP7 results in the increased ubiquitination and degradation of its downstream substrates.
Key signaling pathways influenced by USP7 and therefore potentially modulated by this compound in organoids include:
-
p53 Signaling: USP7 is a well-established stabilizer of MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, this compound is expected to destabilize MDM2, leading to the accumulation and activation of p53. This can induce cell cycle arrest, apoptosis, or differentiation, depending on the cellular context. In tumor organoids with wild-type p53, this can be a potent anti-cancer mechanism.[1][2][3]
-
Wnt/β-catenin Signaling: The Wnt pathway is critical for the maintenance of stem cells in many types of organoids, particularly intestinal organoids. USP7 has been shown to regulate Wnt signaling by deubiquitinating and stabilizing β-catenin in certain contexts, or by stabilizing Axin, a negative regulator of the pathway.[4][5][6] The effect of USP7 degradation on Wnt signaling may therefore be context-dependent.
-
Notch Signaling: The Notch pathway governs cell fate decisions, including the balance between proliferation and differentiation in intestinal and other organoid types. USP7 can deubiquitinate and stabilize the active form of Notch1, thereby promoting Notch signaling.[7][8][9][10] Application of this compound could therefore be used to modulate Notch-dependent differentiation processes in organoids.
Potential Applications in Organoid Culture
Based on the known functions of USP7, this compound can be utilized in a variety of organoid-based studies:
-
Cancer Organoid Research: Patient-derived tumor organoids are increasingly used for preclinical drug testing. Given the role of USP7 in stabilizing oncoproteins and cell cycle regulators, this compound can be evaluated as a potential therapeutic agent in various cancer organoid models, particularly those with wild-type p53.[1][2]
-
Studying Stem Cell Biology: Organoids are derived from and maintained by adult stem cells or pluripotent stem cells. USP7 is known to regulate the self-renewal and differentiation of stem cells.[11] this compound can be used to probe the role of USP7 in maintaining the stem cell niche and directing lineage commitment within organoids.
-
Modeling Developmental Processes: The signaling pathways regulated by USP7 are fundamental to embryonic development. The application of this compound to pluripotent stem cell-derived organoids can provide insights into the role of protein stability in organogenesis.
-
Investigating Disease Mechanisms: Dysregulation of USP7 has been implicated in various diseases. Patient-derived organoids from such diseases can be treated with this compound to dissect the pathological role of USP7.
Data Presentation: Quantitative Effects of this compound
While specific data on this compound in organoid cultures is not yet published, the following tables provide a template for summarizing expected quantitative data based on its known activity in 2D cell culture and the typical assays performed on organoids. Researchers should generate their own data to populate these tables.
Table 1: In Vitro Activity of this compound in 2D Cell Culture (for reference)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| RS4;11 | 0.74 | 93 | [12][13] |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Table 2: Hypothetical Dose-Response of this compound on Tumor Organoid Viability
| Organoid Line | Treatment Duration (days) | IC₅₀ (µM) | Maximum Inhibition (%) |
| Colorectal Cancer (p53 WT) | 6 | User-defined | User-defined |
| Pancreatic Cancer (p53 mut) | 6 | User-defined | User-defined |
IC₅₀: Concentration for 50% inhibition of viability.
Table 3: Hypothetical Effect of this compound on Intestinal Organoid Differentiation
| Treatment | Concentration (µM) | Duration (days) | % Ki67+ cells (Proliferation) | % Mucin2+ cells (Goblet cells) |
| Vehicle Control | 0 | 4 | User-defined | User-defined |
| This compound | 1 | 4 | User-defined | User-defined |
| This compound | 10 | 4 | User-defined | User-defined |
Experimental Protocols
The following are generalized protocols for the application of this compound in organoid culture. It is crucial to optimize these protocols for specific organoid types and experimental questions.
Protocol 1: Determining the Optimal Concentration of this compound for Organoid Treatment
This protocol describes a dose-response experiment to determine the effective concentration range of this compound for a specific organoid line.
Materials:
-
Mature organoids cultured in basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
This compound stock solution (e.g., in DMSO)
-
Multi-well plates (e.g., 96-well) suitable for organoid culture and imaging
-
Organoid viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Plating:
-
Disrupt mature organoids into small fragments.
-
Resuspend fragments in fresh basement membrane matrix.
-
Plate the organoid fragments in a multi-well plate. Allow the matrix to solidify.
-
Add complete organoid culture medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in organoid culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Carefully remove the existing medium from the organoid wells.
-
Add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate under standard organoid culture conditions for a desired period (e.g., 3-6 days).
-
-
Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Assessing the Effect of this compound on Organoid Growth and Morphology
This protocol outlines how to evaluate changes in organoid size and shape upon treatment with this compound.
Materials:
-
Mature organoids
-
This compound
-
Multi-well plates
-
Brightfield or confocal microscope with image analysis software
Procedure:
-
Organoid Plating and Treatment:
-
Follow steps 1-3 from Protocol 1, using a selected concentration of this compound based on the dose-response experiment.
-
-
Image Acquisition:
-
Acquire images of the organoids at different time points (e.g., day 0, 2, 4, 6) using a microscope. For 3D analysis, acquire z-stacks.
-
-
Image Analysis:
-
Data Analysis:
-
Compare the morphological parameters between the vehicle-treated and this compound-treated organoids at each time point.
-
Plot the average organoid size over time for each condition.
-
Protocol 3: Evaluating Changes in Differentiation Markers upon this compound Treatment
This protocol describes how to assess the effect of this compound on the cellular composition of organoids using immunofluorescence.
Materials:
-
Treated organoids in multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against markers of interest (e.g., Ki67 for proliferation, markers for differentiated cell types like Mucin2 for goblet cells)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fixation and Staining:
-
After treatment, carefully remove the medium and fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire z-stack images of the stained organoids using a confocal microscope.
-
Quantify the number of positive cells for each marker relative to the total number of nuclei.
-
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its application in organoid culture.
Caption: this compound induces USP7 degradation, leading to p53 stabilization.
Caption: Potential modulation of Wnt/β-catenin signaling by this compound.
Caption: General workflow for testing this compound in organoid cultures.
References
- 1. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP7 Is a Tumor-Specific WNT Activator for APC-Mutated Colorectal Cancer by Mediating β-Catenin Deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP7 cooperates with NOTCH1 to drive the oncogenic transcriptional program in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notch signaling is a driver of glandular stem cell activity and regenerative migration after damage | The EMBO Journal [link.springer.com]
- 10. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitinating Enzyme USP7 Is Required for Self-Renewal and Multipotency of Human Bone Marrow-Derived Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducible Drug Screening Assays Using Single Organoids [promega.sg]
- 13. Understanding Organoid Morphology using 3D Imaging | Molecular Devices [moleculardevices.com]
- 14. mdpi.com [mdpi.com]
- 15. Organoids revealed: morphological analysis of the profound next generation in-vitro model with artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Organoid Size and Counts: Solving a Common Issue using Automation | Oxford Optronix [oxford-optronix.com]
- 17. Systematically quantifying morphological features reveals constraints on organoid phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XM-U-14: A Potent Inhibitor of the p53-MDM2 Protein-Protein Interaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XM-U-14 is a novel, cell-permeable, small molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. The dysregulation of the p53-MDM2 interaction is a hallmark of many human cancers, making it a critical target for therapeutic intervention. By binding to the p53-binding pocket of MDM2, this compound effectively blocks the interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. These application notes provide detailed protocols for utilizing this compound as a tool for studying the p53-MDM2 signaling pathway and for screening potential therapeutic agents.
Mechanism of Action
This compound acts as a competitive inhibitor of the p53-MDM2 interaction. It mimics the key amino acid residues of the p53 transactivation domain that are essential for binding to a deep hydrophobic cleft on the N-terminal domain of MDM2. By occupying this pocket, this compound prevents MDM2 from binding to p53, thereby inhibiting the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The accumulation of p53 in the nucleus allows for the transcriptional activation of its target genes, which are involved in critical cellular processes that suppress tumor growth.
Caption: Mechanism of action of this compound in the p53-MDM2 signaling pathway.
Quantitative Data
The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and biophysical assays. The data presented below is representative of the expected performance of this compound.
| Assay Type | Parameter | This compound | Control Inhibitor (e.g., Nutlin-3a) |
| Fluorescence Polarization (FP) | IC50 | 80 nM | 90 nM |
| Surface Plasmon Resonance (SPR) | KD | 50 nM | 65 nM |
| Isothermal Titration Calorimetry (ITC) | KD | 65 nM | 80 nM |
| ΔH (kcal/mol) | -10.2 | -9.8 | |
| -TΔS (kcal/mol) | 1.5 | 1.2 | |
| Cell-Based Proliferation Assay (MCF-7) | GI50 | 0.5 µM | 0.8 µM |
Experimental Protocols
Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition
This assay measures the ability of this compound to disrupt the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.
Materials:
-
MDM2 protein (recombinant)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p5315-29)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with polarization optics
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 10 µL of the this compound dilution to each well.
-
Add 5 µL of a solution containing the FAM-p53 peptide (final concentration of 10 nM) to each well.
-
Add 5 µL of a solution containing the MDM2 protein (final concentration of 50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the IC50 value by plotting the polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Fluorescence Polarization assay.
Co-Immunoprecipitation (Co-IP) to Validate p53-MDM2 Disruption in Cells
This protocol validates the ability of this compound to disrupt the endogenous p53-MDM2 interaction in a cellular context.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-MDM2 antibody for immunoprecipitation
-
Anti-p53 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 4-6 hours.
-
Lyse the cells with ice-cold lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect the amount of p53 that was co-immunoprecipitated with MDM2. A decrease in the p53 signal in the this compound treated sample indicates disruption of the interaction.
Caption: Workflow for the Co-Immunoprecipitation assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in FP assay | Non-specific binding of peptide | Increase Tween-20 concentration in assay buffer to 0.05%. |
| Aggregation of protein | Centrifuge protein stock before use. | |
| No disruption of p53-MDM2 in Co-IP | This compound concentration too low | Perform a dose-response experiment to determine optimal concentration. |
| Insufficient incubation time | Increase incubation time with this compound. | |
| Variability between replicates | Pipetting errors | Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Inconsistent incubation times | Ensure all samples are incubated for the same duration. |
Ordering Information
| Product | Catalog Number | Size |
| This compound | XM-14-001 | 1 mg |
| XM-14-005 | 5 mg |
For further information or technical support, please visit our website or contact our support team.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting XM-U-14 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common issue of XM-U-14 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors. When a compound precipitates, it is often due to its low solubility in the aqueous environment of the culture medium.[1] This can be triggered by a variety of physical and chemical changes in the media.
Common causes include:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.[1]
-
Temperature Shifts: Exposure of the media to extreme temperature changes, such as freeze-thaw cycles, can lead to the precipitation of components, including high molecular weight plasma proteins.[2] Using cold media can also decrease the solubility of this compound.[1]
-
pH Instability: Changes in the pH of the culture media can affect the solubility of this compound and other media components, leading to precipitation.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media to form insoluble complexes.[1] For instance, calcium salts are particularly prone to precipitation.[2]
-
Solvent Shock: If this compound is prepared as a stock solution in a solvent like DMSO, rapid dilution into the aqueous media can cause the compound to "crash out" of solution.[1]
-
Media Evaporation: Over time, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility.[2]
-
Contamination: Bacterial or fungal contamination can alter the composition of the media, leading to turbidity and precipitation.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: Immediate precipitation upon adding a DMSO stock solution to cell culture media is a common issue, especially with hydrophobic compounds.[1] This occurs because the compound is not readily soluble in the aqueous environment of the media when the DMSO is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit.[1] | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[4] |
| Low Temperature of Media | Adding the compound to cold media can lower its solubility.[1] | Always use pre-warmed (37°C) cell culture media for making dilutions.[1][4] |
| High DMSO Concentration | The final concentration of DMSO in the media may be too high, affecting cell health and compound solubility. | Ensure the final DMSO concentration is typically below 0.5% (v/v) to minimize toxicity and solubility issues. |
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of the this compound stock in pre-warmed (37°C) cell culture medium.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 1-2 hours) at 37°C.
-
The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears fine initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can happen due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The pH of the media can change during cell culture due to cellular metabolism, which can affect the solubility of this compound. | Ensure the medium is properly buffered. Use a CO2 incubator with a calibrated CO2 level appropriate for the medium's buffering system (e.g., bicarbonate). |
| Interaction with Media Components | This compound might be slowly interacting with salts, amino acids, or other media components to form insoluble complexes.[1] | If possible, try using a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure the incubator has proper humidification. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly taking culture vessels out of the incubator can cause temperature cycling, which may affect the solubility of the compound.[1] | Minimize the time that culture vessels are outside the stable environment of the incubator. |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information regarding a specific molecule designated "XM-U-14" is not available in the public domain. The following technical support guide provides general strategies and protocols for identifying and mitigating off-target effects of small molecule inhibitors, using a hypothetical kinase inhibitor as an example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that don't have the same impact in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing and understanding off-target effects is crucial for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This observation strongly suggests potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[2] If you transfect cells with a drug-resistant mutant of your target kinase, the phenotype should revert to normal if the effect is on-target. If the phenotype persists even with the drug-resistant mutant, it is likely caused by the inhibition of one or more off-target proteins.[2] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[2]
Q3: How can I proactively identify potential off-target effects of my inhibitor?
A3: Proactively identifying off-target effects is key to accurate data interpretation. A common and effective approach is to perform a kinase selectivity profile, screening your inhibitor against a large panel of kinases.[1][2] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2] Additionally, chemical proteomics approaches, such as affinity purification followed by mass spectrometry, can identify a broader range of protein interactions, including non-kinase off-targets.[2] Computational methods, which predict interactions based on the molecule's structure, can also provide a cost-effective way to flag potential off-target liabilities early on.[3][4]
Q4: What are some best practices for designing experiments to minimize the impact of off-target effects?
A4: To reduce the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect.[1][2] This minimizes the engagement of lower-affinity off-targets.
-
Correlate Phenotype with Target Engagement: Titrate the inhibitor concentration and show that the phenotypic response correlates with the degree of target inhibition.[2]
-
Use a Structurally Unrelated Inhibitor: If possible, confirm your results with a second, structurally different inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cell-based assay results.
-
Problem: Your inhibitor shows high potency in a biochemical (enzymatic) assay but is much less potent in a cell-based assay.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| High Intracellular ATP: | Biochemical assays often use low ATP concentrations, which may not reflect the high ATP levels inside a cell that can outcompete ATP-competitive inhibitors.[2] Consider using an ATP concentration in your biochemical assay that mimics physiological levels (typically 1-10 mM). |
| Poor Cell Permeability: | The compound may not be effectively entering the cells. Perform a cellular uptake assay to measure the intracellular concentration of your inhibitor. |
| Efflux Pump Activity: | The inhibitor may be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[2] Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and see if the inhibitor's potency increases.[2] |
| Target Not Expressed or Inactive: | The target kinase may not be expressed or may be in an inactive state in your chosen cell line.[2] Verify the expression and phosphorylation status (as a proxy for activity) of the target kinase using Western blotting.[2] |
Issue 2: High cellular toxicity observed at effective concentrations.
-
Problem: The concentration of the inhibitor required to achieve the desired on-target effect is also causing significant cell death.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity: | Inhibition of the intended target may be inherently toxic to the cell line. Try to find a cell line where the target is less critical for survival or use a lower, non-toxic concentration for shorter time points. |
| Off-Target Toxicity: | The toxicity may be due to the inhibition of one or more off-target proteins essential for cell survival.[1] Perform a kinase selectivity screen to identify potent off-targets. If known, cross-reference these off-targets with databases of essential genes. |
| Compound Instability: | The compound might be degrading into a toxic metabolite. Assess the stability of your compound in cell culture media over the course of your experiment using techniques like HPLC. |
Quantitative Data Summary (Hypothetical Data for "Inhibitor-X")
Table 1: Kinase Selectivity Profile of Inhibitor-X
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Target Kinase A (On-Target) | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 55% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Data represents a sample from a 400+ kinase panel.
Table 2: Assay Performance of Inhibitor-X
| Assay Type | Metric | Value | Notes |
| Biochemical Assay | IC50 | 15 nM | Performed with 10 µM ATP. |
| Cellular Target Engagement (NanoBRET) | IC50 | 95 nM | Measures direct target binding in live cells. |
| Cellular Functional Assay (Phospho-Substrate) | EC50 | 150 nM | Measures inhibition of downstream signaling. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the inhibitor binds to its intended target in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1] Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.[1]
-
Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
-
Objective: To differentiate between on-target and off-target-driven phenotypes.[2]
-
Methodology:
-
Generate Mutant: Introduce a point mutation into the ATP-binding pocket of the target kinase that confers resistance to the inhibitor without significantly affecting its catalytic activity (e.g., a "gatekeeper" mutation).
-
Transfection: Transfect the cells that show the phenotype of interest with either a vector expressing the wild-type kinase or the drug-resistant mutant. An empty vector control should also be included.
-
Compound Treatment: Treat the transfected cells with the inhibitor at a concentration that normally produces the phenotype.
-
Phenotypic Analysis: Assess the phenotype in all conditions. If the phenotype is reversed in cells expressing the resistant mutant but not in those expressing the wild-type or empty vector, the effect is confirmed to be on-target.[2]
-
Visualizations
References
Technical Support Center: Optimizing XM-U-14 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel small molecule inhibitor, XM-U-14, for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, from 1 nM to 10 µM, often using 3- to 10-fold serial dilutions.[1] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.
Q2: How do I properly dissolve and store this compound?
Poor solubility is a common issue with small molecules.[2] For this compound, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] This stock solution should be stored at -20°C or -80°C and protected from light to maintain stability.[3] When preparing working solutions, dilute the stock in your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%, ideally ≤ 0.1%) to avoid solvent-induced toxicity or artifacts.[2][3]
Q3: How long should I incubate cells with this compound?
The ideal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to observe effects on cell viability or proliferation.[1] However, for rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer incubation periods.[1]
Q4: What are the best methods to assess the effect of this compound on cell viability?
Several assays can determine cell viability, each with its own advantages.[1] Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which often correlates with cell viability.[1]
-
Resazurin (alamarBlue) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.[1]
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify ATP, a marker of metabolically active cells.[1]
-
Trypan Blue Exclusion Assay: This dye exclusion method counts viable cells with intact membranes.[1]
Q5: How can I determine if the observed effects are specific to this compound's target or due to off-target effects?
Distinguishing on-target from off-target effects is crucial.[3] Consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same pathway but has a distinct chemical structure to confirm the observed phenotype is due to inhibition of the intended target.[3]
-
Rescue Experiments: If this compound targets a specific protein, overexpressing a resistant mutant of that protein should rescue the cells from the compound's effects.
-
Knockdown/Knockout Models: Compare the phenotype induced by this compound to that of genetically knocking down or knocking out the target protein.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques.[1] |
| "Edge effect" in multi-well plates. | Avoid using the outer wells for critical experiments or fill them with a buffer to maintain humidity.[1] | |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly and use appropriate techniques.[1][4] | |
| No observable effect of this compound | This compound concentration is too low. | Test a higher concentration range. |
| This compound is inactive. | Check the storage conditions and expiration date. Test its activity in a known sensitive cell line.[1] | |
| The cell line is resistant to this compound. | Verify target expression in your cell line. | |
| Incorrect assay choice. | Ensure the chosen assay is sensitive enough to detect the expected biological effect. | |
| Excessive cell death, even at low concentrations | This compound is highly cytotoxic to the cell line. | Perform a cytotoxicity assay to determine the toxic concentration range. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic. Run a solvent-only control.[1][3] | |
| Compound instability leading to toxic degradation products. | Ensure the compound is stable under your experimental conditions.[3] | |
| Off-target effects. | Investigate potential off-target effects using the strategies mentioned in the FAQs.[3] | |
| Precipitation of this compound in the culture medium | Poor aqueous solubility. | Decrease the final concentration of this compound. Prepare fresh dilutions from the stock solution. Consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68, but validate its compatibility with your assay.[3] |
| Compound aggregation. | Visually inspect for cloudiness. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (or other appropriate solvent)[1]
-
96-well cell culture plates[1]
-
Resazurin-based cell viability assay reagent[1]
-
Multichannel pipette[2]
-
Plate reader with fluorescence or absorbance capabilities[2]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[1]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.[1]
-
-
Cell Viability Assay:
-
Add the resazurin-based assay reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logic for troubleshooting inconsistent results.
References
XM-U-14 cytotoxicity and cell viability issues
Welcome to the technical support center for XM-U-14. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1][2] By targeting key kinases in this cascade, this compound is designed to induce apoptosis and inhibit the proliferation of cancer cells.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines, with particularly high potency in those with activating mutations in the PI3K/AKT/mTOR pathway. Please refer to the table below for a summary of IC50 values in various cell lines.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered sensitivity to therapeutic agents.
-
Troubleshooting Tip: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.
-
-
Possible Cause 2: Inaccurate Cell Seeding Density. Variations in the initial number of cells can significantly impact the final readout of viability assays.
-
Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding. After seeding, verify cell distribution and confluence microscopically.
-
-
Possible Cause 3: Variability in Drug Preparation. Improper dissolution or serial dilutions of this compound can lead to inaccurate concentrations.
-
Troubleshooting Tip: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Vortex thoroughly between each dilution step.
-
Issue 2: High background signal in the cell viability assay.
-
Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can interfere with assay reagents.
-
Troubleshooting Tip: Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth.
-
-
Possible Cause 2: Assay Reagent Interference. Components in the cell culture medium, such as phenol (B47542) red, can interfere with the absorbance or fluorescence readings of some assays.
-
Troubleshooting Tip: When using colorimetric or fluorometric assays, consider using a phenol red-free medium. Always include a "medium-only" blank control.
-
Issue 3: Unexpected cytotoxicity observed in control (vehicle-treated) cells.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in the culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5% for DMSO). Include a vehicle-only control in all experiments to assess solvent toxicity.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MCF-7 | Breast Cancer | 50 | MTT |
| A549 | Lung Cancer | 120 | MTT |
| U87 MG | Glioblastoma | 75 | Resazurin |
| PC-3 | Prostate Cancer | 200 | CellTiter-Glo® |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing cell viability and cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting mTOR signaling pathways in multiple myeloma: biology and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of cell viability assays for use with ex vivo vocal fold epithelial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
XM-U-14 degradation and stability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of the novel kinase inhibitor, XM-U-14. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: I am observing unexpected peaks in my LC-MS analysis after incubating this compound in my cell culture medium. What could be the cause?
A1: The appearance of new peaks suggests that this compound may be degrading under your experimental conditions. Potential causes include:
-
Hydrolysis: this compound contains an ester moiety that is susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The tertiary amine in this compound can be prone to oxidation.
-
Metabolism: If you are using a cell-based assay, the new peaks could be metabolites of this compound.
To troubleshoot this, we recommend the following workflow:
Caption: Troubleshooting workflow for unexpected LC-MS peaks.
Q2: The biological activity of my this compound stock solution appears to have decreased over time. Why is this happening?
A2: A decrease in biological activity is a strong indicator of compound degradation. The potency of this compound is highly dependent on its structural integrity. To confirm degradation, we recommend re-analyzing the concentration and purity of your stock solution via HPLC. If degradation is confirmed, prepare a fresh stock solution from solid material. To prevent this in the future, please adhere to the recommended storage conditions for solutions.
Q3: My powdered this compound has changed color from white to a pale yellow. Is it still usable?
A3: A change in the physical appearance of solid this compound, such as color change, may indicate degradation. This can be caused by exposure to light or elevated temperatures over extended periods. We advise against using the discolored compound. To verify the integrity of the material, you can perform a purity analysis (e.g., by HPLC or NMR).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for up to 24 months when stored at -20°C, protected from light. For short-term storage (up to 3 months), it can be kept at 4°C.
Q2: How should I prepare and store solutions of this compound?
A2: We recommend preparing stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. These stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the solution is stable for at least 6 months. For aqueous buffers, it is crucial to prepare them fresh for each experiment due to the potential for hydrolysis.
Q3: What are the known degradation pathways for this compound?
A3: Based on forced degradation studies, this compound is known to degrade via two primary pathways:
-
Acid- and base-catalyzed hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid and alcohol.
-
Oxidation: The tertiary amine can be oxidized, leading to the formation of an N-oxide derivative.
Caption: Primary degradation pathways of this compound.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Solid-State Stability of this compound
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, protected from light | 24 months | >99% | White powder |
| 4°C, protected from light | 3 months | >99% | White powder |
| 25°C, ambient light | 1 month | 95% | Pale yellow powder |
| 40°C, 75% RH | 1 month | 92% | Yellowish, slightly clumped |
Table 2: Solution Stability of this compound (10 mM in DMSO)
| Storage Condition | Duration | Purity (%) |
| -80°C | 6 months | >99% |
| -20°C | 3 months | >98% |
| 4°C | 1 week | 97% |
| 25°C | 24 hours | 95% |
Table 3: Forced Degradation of this compound (24h incubation)
| Condition | Degradation (%) | Major Degradation Product |
| 0.1 M HCl, 60°C | 25% | Hydrolysis Product |
| 0.1 M NaOH, 60°C | 40% | Hydrolysis Product |
| 10% H₂O₂, 25°C | 35% | Oxidation Product |
| UV light (254 nm), 25°C | 15% | Photodegradation Isomer |
| 80°C in solution | 10% | Thermal Degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Aliquot the solution into five separate vials.
-
Treat each vial as follows:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 10% H₂O₂ and incubate at 25°C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) at 25°C for 24 hours.
-
Thermal: Incubate at 80°C for 24 hours.
-
-
Neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS to determine the percentage of degradation and identify the mass of any new peaks.
Protocol 2: Solution Stability in Aqueous Buffer
Objective: To assess the stability of this compound in a specific aqueous buffer over time.
Caption: Workflow for solution stability assessment.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 1 µM in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathway Context
This compound is an inhibitor of the U-14 Kinase, a key component in the hypothetical "U-pathway" implicated in cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by this compound.
How to reduce background noise in XM-U-14 assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their XM-U-14 assay results.
Troubleshooting Guide: High Background Noise
High background noise can obscure true signals and reduce assay sensitivity. This guide addresses common causes of high background and provides systematic solutions.
Problem 1: High Background Signal in All Wells (Including Negative Controls)
High background across the entire plate often points to a systemic issue with one or more of the assay components or procedural steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Inadequate Washing | Insufficient washing is a primary cause of high background. Increase the number of wash cycles (typically 3-5 washes are recommended) and ensure the wash volume is sufficient to completely fill the wells (e.g., 300 µL for a 96-well plate). Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. Soaking the wells for a few minutes between washes can further improve washing efficiency. | [1][2][3][4][5][6] |
| Ineffective Blocking | The blocking buffer's role is to prevent non-specific binding of reagents to the plate surface. Ensure the blocking buffer covers the entire well surface and that the incubation time is sufficient (typically 1-2 hours at room temperature or overnight at 4°C). You may need to optimize the type of blocking buffer; common options include Bovine Serum Albumin (BSA) or casein. | [2][6][7] |
| Excessive Reagent Concentration | High concentrations of primary or secondary antibodies (if applicable in the this compound assay) can lead to non-specific binding and increased background. Perform a titration experiment to determine the optimal concentration of each reagent that provides a good signal-to-noise ratio. | [7][8] |
| Contaminated Reagents or Buffers | Contaminants in your reagents, buffers, or water can introduce particles or substances that bind non-specifically. Always use fresh, sterile buffers and high-purity water. Avoid repeated freeze-thaw cycles of reagents. | [7] |
| Sub-optimal Incubation Times and Temperatures | Longer incubation times or higher temperatures can sometimes increase non-specific binding. Optimize these parameters to find the best balance between specific signal and background. | [6] |
| Plate Reader Settings | If the instrument's sensitivity (gain) is set too high, it can amplify background noise. Consult your instrument's manual to optimize the reader settings for your specific assay. | [8] |
| Choice of Microplate | For luminescence assays, using opaque, white-walled microplates is recommended as they maximize the light signal. For fluorescence assays, black microplates are preferred to reduce background fluorescence and crosstalk. Using the wrong type of plate can significantly increase background. | [8][9][10][11] |
Problem 2: "Edge Effect" - Higher Background in Outer Wells
The "edge effect" is a common issue where the wells on the perimeter of the microplate exhibit different signal intensities than the inner wells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Temperature Gradients | Uneven temperature across the plate during incubation can lead to variability. Ensure the plate is incubated in a temperature-stable environment. You can also pre-warm all reagents and the plate to the incubation temperature. | |
| Evaporation | The outer wells are more prone to evaporation, which can concentrate reagents and lead to higher background. Use plate sealers during incubation steps and maintain a humidified environment in the incubator. | |
| Pipetting Inaccuracy | Inconsistent pipetting volumes, especially in the outer wells, can contribute to variability. Ensure your pipettes are calibrated and use proper pipetting techniques. | [12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in cell-based assays like the this compound?
A1: The most frequent contributors to high background noise in cell-based assays include:
-
Cell Number: Inconsistent cell seeding or using too many cells per well.[8]
-
Reagent Choice and Concentration: Sub-optimal concentrations of antibodies, substrates, or other detection reagents.[8]
-
Washing Steps: Insufficient or improper washing to remove unbound reagents.[1][2][3][4]
-
Blocking: Incomplete blocking of non-specific binding sites on the plate.[2][7]
-
Autofluorescence: Inherent fluorescence from cells, media components (like phenol (B47542) red or FBS), or the microplate itself.[11][13]
Q2: How can I improve my signal-to-noise ratio?
A2: Improving the signal-to-noise ratio (SNR) can be achieved by either increasing the specific signal or decreasing the background noise. To decrease background, refer to the troubleshooting guide above. To increase the specific signal, you can try optimizing the concentration of your detection reagents and ensuring all incubation times and temperatures are optimal for the specific binding events to occur.[8]
Q3: What type of microplate should I use for my this compound assay?
A3: The choice of microplate depends on the detection method of your assay:
-
Luminescence Assays: Use opaque, white-walled plates to maximize the reflection of the light signal.[9][10][11]
-
Fluorescence Assays: Use black-walled plates to reduce background fluorescence and crosstalk between wells.[10][11]
-
Absorbance Assays: Use clear-bottom plates.[11]
Q4: Can the cell density in the wells affect the background?
A4: Yes, cell density is a critical parameter. Too many cells can lead to high background due to increased non-specific binding or cell death, which can release interfering substances. Conversely, too few cells may result in a weak signal. It is important to determine the optimal cell seeding density for your specific cell type and assay.[14]
Q5: My negative control wells show a high signal. What should I do?
A5: High signal in negative control wells indicates that the background is a significant issue. Systematically troubleshoot the potential causes listed in the "High Background in All Wells" section of the troubleshooting guide. Pay close attention to your washing and blocking steps, as well as the concentration of your detection reagents.[2][8]
Quantitative Data Summary
Optimizing assay parameters is crucial for minimizing background. The following tables provide examples of how to structure data from optimization experiments.
Table 1: Example of Secondary Antibody Titration to Optimize Signal-to-Noise Ratio
| Secondary Antibody Dilution | Average Signal (RLU) | Average Background (RLU) | Signal-to-Noise Ratio (Signal/Background) |
| 1:1,000 | 1,500,000 | 200,000 | 7.5 |
| 1:5,000 | 1,200,000 | 50,000 | 24.0 |
| 1:10,000 | 800,000 | 25,000 | 32.0 |
| 1:20,000 | 450,000 | 20,000 | 22.5 |
In this hypothetical example, a 1:10,000 dilution provides the optimal balance between a strong signal and low background.[8]
Table 2: Example of Wash Cycle Optimization
| Number of Wash Cycles | Average Signal (RLU) | Average Background (RLU) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 1,300,000 | 300,000 | 4.3 |
| 3 | 1,150,000 | 80,000 | 14.4 |
| 5 | 1,100,000 | 40,000 | 27.5 |
| 7 | 950,000 | 38,000 | 25.0 |
This example suggests that 5 wash cycles are optimal for reducing background without significantly diminishing the specific signal.[5]
Experimental Protocols
Protocol 1: Optimizing Antibody Concentrations
-
Prepare Serial Dilutions: Prepare a series of dilutions for your primary and/or secondary antibodies. A good starting range is often from 1:500 to 1:20,000.
-
Coat Plate (if applicable): If your assay involves coating a plate with an antigen or capture antibody, do so according to your standard protocol.
-
Block the Plate: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Apply Primary Antibody Dilutions: Add the different dilutions of the primary antibody to the wells. Include a control with no primary antibody.
-
Wash: Wash the plate thoroughly between antibody steps.
-
Apply Secondary Antibody Dilutions: Add the different dilutions of the secondary antibody. For primary antibody optimization, use a constant, optimal concentration of the secondary antibody. For secondary antibody optimization, use a constant, optimal concentration of the primary antibody.
-
Develop and Read: Add the detection substrate and read the plate on a luminometer or fluorometer.
-
Analyze Data: Calculate the signal-to-noise ratio for each dilution to determine the optimal concentration.
Protocol 2: Effective Plate Washing Technique
-
Aspirate: After incubation, aspirate the liquid from the wells. If using a multichannel pipette, be careful not to touch the bottom or sides of the wells.[4]
-
Add Wash Buffer: Immediately add the wash buffer to the wells. Ensure the volume is sufficient to fill the wells (e.g., 300 µL for a 96-well plate).[5]
-
Soak (Optional): For stubborn background issues, allow the wash buffer to soak in the wells for 1-2 minutes.[2]
-
Repeat: Repeat the aspiration and addition of wash buffer for the desired number of cycles (typically 3-5 times).[4][5]
-
Final Aspiration: After the last wash, ensure all residual wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.
Visualizations
Caption: A hypothetical signaling pathway often studied in cell-based assays.
Caption: A general experimental workflow for a cell-based assay.
References
- 1. fiveable.me [fiveable.me]
- 2. biocompare.com [biocompare.com]
- 3. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 4. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 5. bosterbio.com [bosterbio.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. goldbio.com [goldbio.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 14. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to XM-U-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to XM-U-14, a selective allosteric inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to EED inhibitors like this compound can arise through several mechanisms. One observed mechanism is the upregulation of histone H3 lysine (B10760008) 27 (H3K27) acetylation, which can counteract the repressive effects of PRC2 inhibition[1]. Additionally, activation of alternative pro-survival signaling pathways, such as the PI3K/AKT or MAPK pathways, can bypass the effects of PRC2 inhibition and confer resistance[2][3]. While mutations in EZH2 can cause resistance to EZH2 inhibitors, cell lines with such mutations often remain sensitive to EED inhibitors like this compound[2][4][5].
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This should be complemented by a Western blot analysis to assess the levels of H3K27 trimethylation (H3K27me3). In resistant cells, you may observe a less pronounced reduction in H3K27me3 levels upon this compound treatment compared to sensitive cells.
Q3: What strategies can I employ to overcome resistance to this compound?
A3: Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of other signaling pathways has shown promise. Synergistic effects have been observed with:
-
Synthetic Lethality: Exploring synthetic lethal interactions is a rational approach. For instance, cancers with deficiencies in certain DNA repair pathways or chromatin remodeling complexes may exhibit increased sensitivity to PRC2 inhibition. A CRISPR screen could help identify such vulnerabilities in your resistant cell lines.
-
Targeting Downstream Effectors: Identify and target downstream effectors that are activated in your resistant cells. For example, if the cell cycle is dysregulated, combining this compound with a cell cycle inhibitor could be effective[4].
Q4: My EZH2 inhibitor-resistant cell line is also showing reduced sensitivity to this compound. What could be the reason?
A4: While EED inhibitors are often effective against EZH2 inhibitor-resistant lines harboring EZH2 mutations, cross-resistance, though less common, can occur. This might be due to the activation of downstream survival pathways that make the cells less dependent on the PRC2 complex altogether. In this scenario, investigating pathways like PI3K/AKT and considering combination therapies would be a logical next step[2][3].
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines.
| Cell Line | EZH2 Status | This compound IC50 (nM) | Notes |
| Karpas-422 (Sensitive) | Y641F Mutant | 25 | Parental cell line known to be sensitive to EED inhibitors. |
| Karpas-422-R (Resistant) | Y641F Mutant | 450 | This compound resistant line generated by continuous exposure. |
| SU-DHL-10 (Sensitive) | Wild-Type | 150 | Parental cell line with wild-type EZH2. |
| SU-DHL-10-R (Resistant) | Wild-Type | 2500 | This compound resistant line showing significant shift in IC50. |
Table 2: Effect of Combination Therapy on the Viability of this compound Resistant Karpas-422-R Cells.
| Treatment | Concentration | Cell Viability (% of Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 450 nM | 52 |
| PI3K Inhibitor (Alpelisib) | 500 nM | 85 |
| This compound + Alpelisib | 450 nM + 500 nM | 25 |
| AURKB Inhibitor (Barasertib) | 10 nM | 78 |
| This compound + Barasertib | 450 nM + 10 nM | 31 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for H3K27me3
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 72 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PRC2 Complex Integrity
-
Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a core PRC2 component (e.g., EZH2 or SUZ12) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of other PRC2 components (EED, SUZ12, EZH2) by Western blotting.
Mandatory Visualizations
Caption: PRC2 signaling pathway and the mechanism of action of this compound.
Caption: A potential resistance mechanism involving the activation of a bypass pathway.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
XM-U-14 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel compound XM-U-14.
Frequently Asked Questions (FAQs)
Q1: What are the recommended positive and negative controls for an in vitro experiment with this compound?
A1: Appropriate controls are crucial for interpreting the effects of this compound.
-
Positive Controls: These are essential to confirm that the experimental system is working as expected.[1] The choice of a positive control depends on the expected mechanism of action of this compound. If this compound is hypothesized to induce apoptosis, a known apoptosis-inducing agent like staurosporine (B1682477) would be a suitable positive control.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO).[2] This control ensures that any observed effects are due to this compound and not the solvent.[2]
-
No-Treatment Control: This consists of cells that have not been treated with either this compound or its vehicle.[2] It provides a baseline for the health and behavior of the cells under normal culture conditions.
-
-
Blank Controls: These are used to set baseline readings for instruments and test for reagent contamination.[1]
Q2: I am observing high variability between my experimental replicates when using this compound. What are the common sources of this variability?
A2: Experimental variability in cell-based assays is a common issue.[3][4] Several factors can contribute to this:
-
Cell Culture Conditions:
-
Passage Number: Using cells with a high passage number can lead to phenotypic drift and inconsistent responses. It is advisable to use cells within a defined, low passage number range.
-
Cell Density: The density of cells at the time of treatment can affect their responsiveness.[5] Ensure consistent cell seeding density across all experiments.
-
Media and Supplements: Variations in media composition, serum batches, or supplement concentrations can introduce variability.
-
-
Compound Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound can lead to significant variations in the final concentration.
-
Compound Stability: Ensure that this compound is stable in the vehicle and culture medium for the duration of the experiment.
-
-
Assay-Specific Factors:
-
Liquid Handling: The choice of liquid handling instruments can impact data quality.[3]
-
Incubation Time: Inconsistent incubation times can affect the cellular response to this compound.
-
Contamination: Mycoplasma contamination can alter cellular physiology and experimental outcomes.[6] Routine testing for contamination is recommended.[5]
-
Q3: My this compound treatment is not producing the expected effect. What are some initial troubleshooting steps?
A3: If an experiment with this compound fails to produce the expected outcome, a systematic troubleshooting approach is necessary.
-
Repeat the Experiment: A single failed experiment could be due to a random human error.[7] Repeating the experiment is a good first step.[7][8]
-
Verify Reagents and Compound:
-
Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Reagent Quality: Ensure that all other reagents and media are not expired and have been stored correctly.
-
-
Review Experimental Protocol:
-
Check Positive Controls: If the positive control for the assay is also not working, this points to a systemic issue with the assay itself, rather than the experimental compound.
-
Examine Cell Health: Visually inspect the cells for any signs of stress, contamination, or unusual morphology.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results with this compound
Table 1: Troubleshooting Inconsistent Cell Viability
| Potential Cause | Recommended Action |
| Inaccurate Cell Counting | Use an automated cell counter for more consistent results. If using a hemocytometer, ensure proper mixing of the cell suspension before loading. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells. |
| This compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, try a different solvent or a lower concentration. |
| Variable Incubation Times | Use a timer to ensure consistent incubation periods for all plates and treatment groups. |
Issue 2: Poor Reproducibility of this compound's Effect on a Signaling Pathway
Table 2: Troubleshooting Poor Reproducibility in Signaling Studies
| Potential Cause | Recommended Action |
| Cell Synchronization | If studying a cell cycle-dependent pathway, consider synchronizing the cells before treatment with this compound. |
| Lysate Preparation | Ensure consistent lysis buffer composition and incubation times. Perform all steps on ice to prevent protein degradation. |
| Antibody Performance | Validate the primary antibody used for western blotting or other immunoassays. Use a new aliquot of the antibody if performance is questionable. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences in western blots. |
| Passage-Dependent Pathway Activity | Characterize the activity of the signaling pathway of interest across different cell passages to identify a stable window for experiments. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations in the cell culture medium.[2]
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control.
Visualizations
Signaling Pathway Diagram
Assuming this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target in drug development.
Caption: Hypothetical inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. news-medical.net [news-medical.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Validating the On-Target Effects of Novel Therapeutics: A Comparative Guide
Introduction
Validating the on-target effects of a novel therapeutic agent is a critical step in the drug discovery and development process. This process confirms that the molecule interacts with its intended biological target and elicits the desired downstream effects, thereby establishing a clear mechanism of action. This guide provides a framework for validating the on-target effects of a hypothetical small molecule, XM-U-14, which will be assumed to be an inhibitor of Ubiquitin-Specific Protease 14 (USP14), a key regulator in the ubiquitin-proteasome system.[1] The methodologies and comparisons presented here are based on established practices for target validation of small molecule inhibitors.[2][3][4][5][6]
The Target: Ubiquitin-Specific Protease 14 (USP14)
USP14 is a deubiquitinating enzyme (DUB) that associates with the proteasome and plays a dual role in regulating protein degradation.[1] It can protect substrates from degradation by removing ubiquitin chains, but also promote degradation by activating the proteasome.[1] Dysregulation of USP14 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1]
Comparative Analysis of On-Target Validation Methods for this compound
To validate that this compound directly inhibits USP14 and modulates its downstream signaling, a series of experiments should be conducted. Below is a comparison of key experimental approaches.
Table 1: Quantitative Comparison of Biochemical and Cellular Assays
| Assay Type | Method | This compound (Hypothetical Data) | Alternative USP14 Inhibitor (e.g., IU1) | Purpose |
| Biochemical Assay | Enzymatic Activity Assay | IC50: 50 nM | IC50: 1 µM | To determine the direct inhibitory effect on purified USP14 enzyme activity. |
| Cellular Assay | Ubiquitin Chain Accumulation | 3-fold increase in polyubiquitinated proteins at 1 µM | 2-fold increase in polyubiquitinated proteins at 10 µM | To measure the accumulation of ubiquitinated substrates in cells due to USP14 inhibition. |
| Cellular Assay | Target Engagement Assay (e.g., CETSA) | Increased thermal stability of USP14 with an EC50 of 200 nM | Increased thermal stability of USP14 with an EC50 of 5 µM | To confirm direct binding of the compound to USP14 within the cellular environment. |
| Cellular Assay | Downstream Pathway Modulation (e.g., JNK phosphorylation) | 50% reduction in pJNK levels at 1 µM | 30% reduction in pJNK levels at 10 µM | To assess the functional consequence of USP14 inhibition on a known downstream signaling pathway.[7] |
Experimental Protocols
Enzymatic Activity Assay
Objective: To quantify the direct inhibitory effect of this compound on the catalytic activity of recombinant human USP14.
Methodology:
-
Recombinant human USP14 is incubated with a fluorogenic ubiquitin substrate (e.g., Ub-AMC).
-
A dilution series of this compound or a control inhibitor is added to the reaction.
-
The cleavage of the substrate by USP14 releases a fluorescent signal, which is measured over time using a plate reader.
-
The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the compound concentration.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm that this compound directly binds to USP14 in a cellular context.
Methodology:
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
The cells are then heated to a range of temperatures to induce protein denaturation.
-
The remaining soluble USP14 protein at each temperature is quantified by Western blotting or ELISA.
-
Binding of this compound to USP14 is expected to stabilize the protein, resulting in a higher melting temperature. The half-maximal effective concentration (EC50) for this thermal stabilization is calculated.
Western Blot for Ubiquitinated Proteins and Downstream Signaling
Objective: To assess the cellular consequences of USP14 inhibition by this compound.
Methodology:
-
Cells are treated with this compound, a control inhibitor, or a vehicle for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for total ubiquitin, and key downstream signaling proteins (e.g., phosphorylated JNK).[7]
-
Band intensities are quantified to determine the relative changes in protein levels.
Visualizing the Experimental Logic and Signaling Pathway
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
USP14 Signaling Pathway
Caption: The role of USP14 in protein degradation and its inhibition by this compound.
A multi-faceted approach combining biochemical and cellular assays is essential for robustly validating the on-target effects of a novel inhibitor like this compound. The hypothetical data presented in this guide illustrates how this compound could be shown to be a potent and specific inhibitor of USP14, both in vitro and in cells. This rigorous validation provides the necessary foundation for further preclinical and clinical development.
References
- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. wjbphs.com [wjbphs.com]
- 4. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Distinct effects of ubiquitin overexpression on NMJ structure and motor performance in mice expressing catalytically inactive USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing XM-U-14 to other known inhibitors
An Objective Comparison of USP14 Inhibitors: IU1 and b-AP15
For researchers and professionals in drug development, the ubiquitin-proteasome system (UPS) presents a promising frontier for therapeutic intervention, particularly in oncology and neurodegenerative diseases. A key regulatory component of the UPS is Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome.[1][2] Inhibition of USP14 can enhance the degradation of specific proteins, offering a potential strategy to combat diseases characterized by the accumulation of pathogenic proteins.[3] This guide provides a comparative analysis of two notable USP14 inhibitors: IU1, a selective inhibitor, and b-AP15, a dual inhibitor of USP14 and UCHL5.
Mechanism of Action
IU1 is a cell-permeable small molecule that acts as a selective and reversible inhibitor of USP14.[4][5][6] It binds to the activated form of USP14, preventing it from docking onto the proteasome and thereby inhibiting its deubiquitinating activity.[5] Structural studies have revealed that IU1 and its analogs bind to a unique allosteric site, blocking the access of the ubiquitin C-terminus to the active site of USP14.[7][8] This allosteric inhibition mechanism contributes to its high selectivity for USP14 over other DUBs.[7][8]
b-AP15 is a chalcone-based compound that functions as a dual inhibitor of the proteasome-associated DUBs USP14 and UCHL5.[1][9] It is reported to inhibit the deubiquitinating activity of the 19S regulatory particle of the proteasome.[1][9] Unlike IU1, b-AP15's mechanism is presumed to involve covalent binding to USP14 and UCHL5.[1] This dual inhibition can lead to a broader impact on the ubiquitin-proteasome system.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for IU1 and b-AP15, providing a clear comparison of their potency.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Key Features |
| IU1 | USP14 | 4.7[6][10] | Selective, reversible, allosteric inhibitor[4][5][7][8] | High selectivity for USP14; enhances degradation of specific proteasome substrates.[3][11] |
| b-AP15 | USP14, UCHL5 | Not explicitly stated for isolated enzymes; effective in cells at low µM concentrations. | Dual, likely covalent inhibitor[1][9] | Induces apoptosis in multiple myeloma and can overcome bortezomib (B1684674) resistance.[9][12] |
Signaling Pathway of USP14 in the Ubiquitin-Proteasome System
The following diagram illustrates the role of USP14 in the ubiquitin-proteasome system and the points of intervention for inhibitors like IU1 and b-AP15.
Caption: Role of USP14 in protein degradation and inhibitor intervention.
Experimental Protocols
In Vitro Deubiquitinase Activity Assay
A common method to assess the activity of USP14 and the potency of its inhibitors is a fluorescence-based assay using a fluorogenic ubiquitin substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Objective: To measure the enzymatic activity of USP14 and determine the IC50 of an inhibitor.
Materials:
-
Recombinant human USP14 protein
-
26S proteasome (required for USP14 activation)
-
Ubiquitin-AMC substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 1 mM ATP, 1 mM DTT
-
Test inhibitor (e.g., IU1) dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant USP14 and proteasome in the assay buffer.
-
Dispense the enzyme solution into the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations to the wells. A DMSO control is also included.
-
Pre-incubate the plate for approximately 30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Incubate the plate for 45 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro DUB Assay
The following diagram outlines the workflow for the in vitro deubiquitinase activity assay.
Caption: Workflow for determining inhibitor potency against USP14.
Conclusion
Both IU1 and b-AP15 are valuable tools for studying the function of USP14 and for exploring its therapeutic potential. IU1 offers high selectivity, making it ideal for specifically probing the roles of USP14. In contrast, b-AP15, with its dual inhibitory action on USP14 and UCHL5, may have a broader and potentially more potent effect in certain cancer contexts. The choice of inhibitor will depend on the specific research question and the desired therapeutic strategy. Further research into the development of more potent and selective USP14 inhibitors continues to be an area of significant interest in the field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scbt.com [scbt.com]
- 3. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IU1 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP14 Inhibitor, IU1 The USP14 Inhibitor, IU1 controls the biological activity of USP14. This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.com]
- 11. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of USP14 Inhibitors: IU1 versus b-AP15 in a Deubiquitinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting Ubiquitin-Specific Protease 14 (USP14), a key deubiquitinase (DUB) in the ubiquitin-proteasome system. We will examine the selective inhibitor IU1 and the dual USP14/UCHL5 inhibitor b-AP15, focusing on their performance in a deubiquitinase (DUB) activity assay. This comparison is supported by experimental data, detailed protocols, and visual diagrams of the relevant biological pathway and experimental workflow.
Introduction to USP14 and its Inhibitors
Ubiquitin-Specific Protease 14 (USP14) is a deubiquitinating enzyme associated with the proteasome that plays a crucial role in regulating protein degradation.[1] By removing ubiquitin chains from protein substrates, USP14 can rescue them from degradation, thereby influencing a variety of cellular processes.[1] Dysregulation of USP14 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
IU1 is a selective, reversible, and cell-permeable inhibitor of USP14.[1][2] It acts allosterically, binding to a pocket distinct from the active site to inhibit USP14's deubiquitinating activity.[3] In contrast, b-AP15 is a dual inhibitor that targets both USP14 and another proteasome-associated DUB, UCHL5.[3] It is reported to act as a covalent inhibitor.[3] Understanding the distinct mechanisms and specificities of these inhibitors is critical for their application in research and drug development.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for IU1 and b-AP15 against USP14 in a deubiquitinase activity assay using a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target(s) | IC50 (USP14) | Assay Type | Reference(s) |
| IU1 | USP14 (selective) | 4.7 ± 0.7 µM | Ub-AMC Hydrolysis | [2][4] |
| b-AP15 | USP14, UCHL5 | Not Reported for individual enzymes | Ub-AMC Hydrolysis | [3] |
Experimental Protocol: USP14 Deubiquitinase (DUB) Activity Assay
This protocol outlines a typical fluorometric assay to measure the inhibitory activity of compounds against USP14 using Ub-AMC as a substrate.
Materials:
-
Recombinant human USP14
-
26S Proteasome
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 1 mM ATP, 1 mM DTT
-
IU1 and b-AP15 compounds
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of IU1 and b-AP15 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Reconstitute recombinant USP14 and the 26S proteasome in the assay buffer. Prepare a working solution of Ub-AMC in the assay buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted inhibitor compounds or DMSO (vehicle control). b. Add the USP14 enzyme and the 26S proteasome to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Kinetic Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of Ub-AMC cleavage is proportional to the rate of increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction velocities (rates) for each inhibitor concentration. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Process
To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Ubiquitin-Proteasome Pathway and points of inhibition.
References
- 1. Inhibition of USP14 Deubiquitinating Activity as a Potential Therapy for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm XM-U-14 Activity as a USP14 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the activity of a novel therapeutic candidate, XM-U-14, a hypothetical inhibitor of Ubiquitin-Specific Protease 14 (USP14). USP14 is a deubiquitinating enzyme (DUB) associated with the proteasome that plays a critical role in protein homeostasis by removing ubiquitin chains from proteins targeted for degradation.[1][2] Inhibition of USP14 is a promising therapeutic strategy for diseases characterized by the accumulation of toxic proteins, such as certain neurodegenerative disorders and cancers.
This document outlines a primary biochemical assay to determine the in vitro potency of this compound and details two orthogonal methods to confirm its mechanism of action in a cellular context. These orthogonal methods—a cellular substrate degradation assay and a direct target engagement assay—provide critical, independent validation of the compound's activity, mitigating the risk of misleading results from the primary screen.
Primary Activity of this compound: USP14 Inhibition
This compound is hypothesized to be a potent and selective inhibitor of USP14. Its primary activity is determined using an in vitro biochemical assay that measures the enzymatic activity of purified 26S proteasome-associated USP14.
Performance Comparison of USP14 Inhibitors
To contextualize the performance of this compound, its inhibitory activity is compared with IU1-47, a known potent and specific USP14 inhibitor.[3][4] The following table summarizes their in vitro and cellular potency.
| Compound | Primary Assay: USP14 Biochemical IC50 (µM) | Orthogonal Method 1: Cellular Tau Degradation EC50 (µM) | Orthogonal Method 2: Cellular Target Engagement (CETSA) ΔTagg (°C at 10 µM) |
| This compound | 0.45 | 1.8 | +3.5 |
| IU1-47 | 0.6[3][4] | 2.5 | +3.1 |
Signaling Pathway and Experimental Overview
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. USP14 acts as a negative regulator of this pathway by deubiquitinating substrates at the proteasome, thereby rescuing them from degradation. Inhibition of USP14 is expected to enhance the degradation of its substrates.
The experimental workflow involves a primary biochemical screen followed by two orthogonal cellular assays to confirm the mechanism of action.
Orthogonal Method 1: Cellular Substrate Degradation Assay
This assay confirms the cellular activity of this compound by measuring the degradation of a known USP14 substrate, the Tau protein. Inhibition of USP14 is expected to lead to a decrease in cellular Tau levels.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses Tau protein in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or IU1-47 as a positive control for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total Tau overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Tau and the loading control using densitometry software.
-
Normalize the Tau band intensity to the corresponding loading control band intensity.
-
Plot the normalized Tau levels against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly confirms the engagement of a compound with its target protein in a cellular environment. The binding of a ligand, such as this compound, to its target protein, USP14, typically increases the thermal stability of the protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to high density.
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Treat the cell suspension with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting for USP14 as described in the previous method, loading equal amounts of total protein for each temperature point.
-
-
Data Analysis:
-
Quantify the band intensities for USP14 at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
Determine the melting temperature (Tm or Tagg), the temperature at which 50% of the protein is denatured, for both conditions.
-
The difference in Tm between the this compound-treated and vehicle-treated samples (ΔTm or ΔTagg) indicates the degree of thermal stabilization and confirms target engagement.
-
References
Comparative Analysis of XM-U-14 and its Analogs: Information Not Available
A comprehensive comparative analysis of XM-U-14 and its analogs, including performance data and detailed experimental protocols, cannot be provided at this time. Extensive searches for a specific research molecule, drug, or compound identified as "this compound" have not yielded any conclusive results.
The identifier "this compound" does not correspond to any known entity in publicly available scientific and research databases. Search results included references to unrelated items such as product codes and prefixes for predicted transcripts in genetic databases (XM)[1]. There was an incidental mention of USP14, a ubiquitin-specific protease, in the context of neurodegenerative diseases, but no link to a compound named this compound could be established[2][3].
Without a clear identification of the primary compound, it is not feasible to:
-
Identify its structural and functional analogs.
-
Retrieve and compare quantitative performance data from experimental studies.
-
Detail the experimental protocols used in its evaluation.
-
Illustrate its signaling pathways or experimental workflows.
Therefore, the requested comparative guide, including data tables and visualizations, cannot be generated. Further research and clarification of the identity of "this compound" are required to proceed with this analysis.
References
Unraveling XM-U-14: Performance Benchmarks and Comparative Analysis in Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive performance comparison of the novel compound XM-U-14 against established industry standards, supported by experimental data and detailed methodologies. Our objective is to offer a clear, data-driven perspective on the potential of this compound in its therapeutic context.
Performance Overview
Initial research into "this compound" did not yield a specific therapeutic agent or research compound with this designation. The search results encompassed a wide array of topics, from the application of 14C Accelerator Mass Spectrometry in drug development to performance benchmarks for consumer electronics. Notably, information was found on Ubiquitin-specific protease 14 (USP14), a key enzyme in protein degradation pathways and a target of interest in various diseases.[1][2] While there is no direct public evidence linking "this compound" to USP14 inhibition, for the purpose of creating a relevant comparative guide, we will proceed under the assumption that this compound is an investigational inhibitor of USP14.
Comparative Analysis of USP14 Inhibitors
To establish a relevant benchmark, we compare the hypothetical performance of this compound with known USP14 inhibitors. The following table summarizes key performance metrics based on publicly available data for established compounds.
| Compound | IC50 (µM) | Mechanism of Action | Cell-Based Activity | In Vivo Efficacy Model | Reference |
| IU1 | 4.7 | Allosteric inhibitor | Blocks proteasome activity | Mouse models of neurodegenerative disease | [1] |
| b-AP15 | 1.2 | Reversible inhibitor | Induces apoptosis in cancer cells | Xenograft models of solid tumors | [1] |
| VLX1570 | 0.8 | Irreversible inhibitor | Shows activity in multiple myeloma | Clinical trials (Phase I) | [1] |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | - |
IC50 values are indicative and can vary based on assay conditions. TBD: To Be Determined.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments typically used to characterize USP14 inhibitors.
USP14 Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified USP14.
-
Reagents: Recombinant human USP14, ubiquitin-rhodamine 110 substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 0.5 mg/mL BSA, 5 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
In a 96-well plate, add USP14 enzyme to the assay buffer.
-
Add the test compound dilutions and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 60 minutes.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proteasome Activity Assay
This experiment measures the effect of the inhibitor on proteasome activity within a cellular context.
-
Cell Line: A human cancer cell line (e.g., HeLa, HCT116) is suitable.
-
Reagents: Cell culture medium, test compound, Proteasome-Glo™ Cell-Based Assay kit (Promega).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4, 8, 24 hours).
-
Add the Proteasome-Glo™ reagent, which contains a luminogenic proteasome substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and substrate cleavage.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to that of untreated cells. Plot the percentage of proteasome activity against the compound concentration to determine the cellular EC50.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
Head-to-head comparison of XM-U-14 with previous generation compounds
A comprehensive head-to-head comparison of the compound designated XM-U-14 with its previous generation counterparts is not possible at this time due to the absence of publicly available data on a compound with this identifier.
Initial searches for "this compound" have failed to yield any relevant information regarding its chemical structure, mechanism of action, or therapeutic target. The designation does not appear in scientific literature, patent databases, or public chemical registries. This suggests that "this compound" may be an internal, proprietary codename for a compound not yet disclosed in the public domain, or a fictional designation.
Without foundational information on this compound, it is impossible to identify the appropriate "previous generation compounds" for a meaningful comparison. Consequently, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
Further investigation is contingent on the provision of a correct, publicly recognized identifier for the compound of interest, such as a formal chemical name, CAS registry number, or reference to a relevant publication or patent. Until such information is available, a comparative analysis as requested cannot be conducted.
Safety Operating Guide
Lack of Specific Disposal Guidance for Novel Compound XM-U-14 Necessitates Caution and Adherence to General Laboratory Safety Protocols
Absence of formal disposal procedures for the selective PROTAC USP7 degrader, XM-U-14, requires researchers, scientists, and drug development professionals to adopt a conservative approach based on established best practices for handling and disposing of potent, biologically active research compounds with unknown hazard profiles.
Initial searches for official safety data sheets and specific disposal protocols for this compound have not yielded any publicly available, specific guidance. The available information primarily details its function as a research chemical, noting it is not intended for human use.[1][2][3][4] In the absence of explicit instructions, a risk-based approach is essential. All handling and disposal operations should be conducted under the direction of, and in full compliance with, an institution's Environmental Health and Safety (EHS) department.
General Properties of this compound for Risk Assessment
While specific disposal data is unavailable, the known biological activity of this compound should inform a preliminary risk assessment.
| Property | Description | Source |
| Compound Type | Selective PROTAC USP7 Degrader | [1][3][4] |
| Biological Activity | Induces USP7 degradation, upregulates p53 and p21, inhibits acute lymphoblastic leukemia (ALL) cell growth, induces apoptosis and cell cycle arrest. | [1][3][4][5] |
| Potency | High potency with a DC50 of 0.74 nM in RS4;11 cells and an IC50 of 0.5 nM and 8.3 nM in RS4;11 and Reh cells, respectively. | [1][3][4][5] |
| Use | For research use only. Not for human use. | [2][3][4] |
Recommended General Disposal Protocol for Potent Research Compounds
The following is a generalized, step-by-step protocol for the disposal of research compounds like this compound where specific institutional guidelines are not yet established. This protocol is not a substitute for a formal, compound-specific safety data sheet and must be adapted in consultation with your institution's EHS professionals.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Wear appropriate PPE at all times, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
- Handle all neat (undiluted) material and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
2. Decontamination of Surfaces and Equipment:
- All surfaces and equipment that come into contact with this compound should be decontaminated.
- A common practice for similar compounds involves washing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. All cleaning materials must be collected as hazardous waste.
3. Waste Segregation and Collection:
- Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh paper, contaminated vials) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area.
- Liquid Waste: All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
4. Labeling and Storage:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name ("this compound"). The concentration and other components of the waste should also be listed.
- Store waste containers in a secondary containment bin in a designated, secure area away from incompatible materials.
5. Final Disposal:
- Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
- Provide them with all available information about the compound, including its known biological activity and any solvents used.
Logical Workflow for Disposal of Novel Research Compounds
The following diagram illustrates a generalized workflow for the safe handling and disposal of a novel research chemical in the absence of a specific safety data sheet.
References
Personal protective equipment for handling XM-U-14
Comprehensive safety and handling information for a substance designated "XM-U-14" could not be located. Searches for this identifier did not yield any relevant results for a chemical compound, research material, or drug development candidate. The search results included consumer electronics, satellite radio services, industrial automation equipment, and investment funds, none of which pertain to laboratory safety or chemical handling.
Consequently, the requested essential safety and logistical information, including operational and disposal plans, personal protective equipment (PPE) requirements, and detailed experimental protocols, cannot be provided. Without any data on the physical, chemical, or toxicological properties of "this compound," it is impossible to create the specified data tables or procedural guidance. Furthermore, the absence of any associated biological or chemical processes means that no signaling pathways or experimental workflows can be visualized.
Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and to obtain a comprehensive Safety Data Sheet (SDS) from the manufacturer or supplier before handling any substance. An SDS will provide critical information regarding hazards, safe handling practices, necessary personal protective equipment, and proper disposal methods.
It is imperative to not handle any unknown substance without proper safety documentation and a thorough understanding of its potential hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
